AC-386
Description
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Properties
Molecular Formula |
C35H34FN5O6 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C35H34FN5O6/c1-23-22-41(25-7-4-3-5-8-25)39-33(34(23)42)35(43)38-24-9-10-30(27(36)19-24)47-29-11-12-37-28-21-32(31(44-2)20-26(28)29)46-16-6-13-40-14-17-45-18-15-40/h3-5,7-12,19-22H,6,13-18H2,1-2H3,(H,38,43) |
InChI Key |
VSFLQJNTCXTXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C(C1=O)C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
AC-386 chemical structure and properties
A comprehensive search for the chemical compound designated as AC-386 has yielded no publicly available data regarding its chemical structure, properties, or associated experimental protocols.
Extensive queries of scientific literature, chemical databases, and patent repositories did not identify a recognized chemical entity with the identifier "this compound". This suggests several possibilities:
-
Internal Designation: "this compound" may be an internal research and development code for a compound that has not yet been disclosed in public literature.
-
Incorrect Identifier: The designation may be inaccurate or a misinterpretation of another compound's name.
-
Discontinued Project: The compound may have been part of a research project that was discontinued before any public disclosure.
While no direct information on "this compound" was found, the search did identify a compound with a similar alphanumeric designation, DPI-386 . It is important to note that there is no confirmation that this compound and DPI-386 are related. DPI-386 is described as a novel intranasal formulation of scopolamine.[1]
Scopolamine , the active compound in DPI-386, is a well-characterized tropane alkaloid with anticholinergic properties. It functions as a competitive inhibitor of muscarinic acetylcholine receptors.[1]
Due to the lack of specific information for a compound named "this compound," it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further clarification on the chemical identity of "this compound" is required to proceed with a detailed scientific summary.
References
The Dual-Action Mechanism of AC-386: A Technical Guide to a Novel Class of c-Met and HDAC Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of AC-386, a novel dual inhibitor of the c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase and histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and therapeutic potential of this class of compounds.
Core Mechanism of Action: Dual Inhibition of c-Met and HDACs
This compound represents a promising therapeutic strategy by simultaneously targeting two critical pathways implicated in cancer progression: the c-Met signaling cascade and the epigenetic regulation mediated by HDACs. The rationale behind this dual-targeting approach is to achieve a synergistic anti-tumor effect by inhibiting both a key driver of oncogenesis and a fundamental mechanism of gene expression regulation.
Inhibition of c-Met Signaling
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 7.42 nM[1]. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion[2]. Dysregulation of this pathway is a known driver in various human cancers.
Molecular docking studies have elucidated the binding mode of compounds in this class, such as this compound, within the ATP-binding pocket of the c-Met kinase domain. The quinoline and pyridazinone moieties of this compound occupy the hinge region, forming critical hydrogen bonds with the protein's residues. Additionally, an amide bond NH group forms a hydrogen bond with the Asp1222 residue, further stabilizing the interaction and inhibiting the kinase activity[2].
Inhibition of Histone Deacetylases (HDACs)
In addition to its action on c-Met, this compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.
The mechanism of HDAC inhibition typically involves the chelation of the zinc ion in the active site of the enzyme by a zinc-binding group on the inhibitor molecule.
Downstream Signaling Pathways
The dual inhibition of c-Met and HDACs by this compound results in the modulation of multiple downstream signaling pathways critical for cancer cell survival and proliferation.
As illustrated in Figure 1, the inhibition of c-Met by this compound blocks the activation of downstream pro-survival and proliferative pathways, including the PI3K/AKT and RAS/MAPK cascades. Simultaneously, HDAC inhibition leads to the increased expression of tumor suppressor genes like p21, which induces cell cycle arrest.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound and other representative dual c-Met/HDAC inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | c-Met | 7.42 | - | [1] |
| Compound 14a | c-Met | 1.8 | SNU-5 | Eur J Med Chem |
| HDAC1 | 3.5 | Hela | Eur J Med Chem | |
| Compound 14b | c-Met | 2.1 | SNU-5 | Eur J Med Chem |
| HDAC1 | 4.2 | Hela | Eur J Med Chem |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of dual c-Met/HDAC inhibitors.
c-Met Kinase Assay
Objective: To determine the in vitro inhibitory activity of the compound against the c-Met kinase.
Methodology:
-
Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radioisotope labeling.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
HDAC Inhibition Assay
Objective: To measure the inhibitory effect of the compound on HDAC enzyme activity.
Methodology:
-
Nuclear extracts from a suitable cell line (e.g., HeLa) or recombinant HDAC enzyme are used as the source of HDAC activity.
-
The enzyme is incubated with the test compound at various concentrations.
-
A fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore) is added to initiate the reaction.
-
The reaction is stopped by the addition of a developer solution which releases the fluorophore from the deacetylated substrate.
-
The fluorescence intensity is measured using a fluorometer.
-
IC50 values are determined from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.
-
The absorbance or luminescence is measured using a plate reader.
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the c-Met and HDAC signaling pathways.
Methodology:
-
Cancer cells are treated with the test compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phospho-c-Met, total c-Met, acetylated-histone H3, p21, and a loading control like β-actin).
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound and similar dual c-Met/HDAC inhibitors represent a novel and promising class of anti-cancer agents. By simultaneously targeting key oncogenic signaling and epigenetic regulation, these compounds have the potential to overcome some of the limitations of single-target therapies. The in-depth understanding of their mechanism of action, as outlined in this guide, is crucial for their continued development and clinical translation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative approach to cancer treatment.
References
Unable to Synthesize an In-depth Technical Guide for AC-386
Despite a comprehensive search for the synthesis pathway of a compound designated "AC-386," no publicly available information, including scientific literature or patents, could be located for a molecule with this specific identifier. As a result, the request for an in-depth technical guide, including experimental protocols, quantitative data, and pathway visualizations, cannot be fulfilled at this time.
The designation "this compound" does not appear to correspond to a standard or widely recognized chemical name in the public domain. This could be for several reasons:
-
Internal Company Code: The identifier may be an internal research and development code used by a pharmaceutical or biotechnology company that has not been disclosed publicly.
-
Typographical Error: There is a possibility that "this compound" is a typographical error, and the intended compound has a different designation.
-
Early-Stage or Discontinued Compound: The molecule may be in a very early stage of development, with no published data, or it may be a compound whose development was discontinued before reaching the public domain.
One search result indicated a product named DPI-386 , which was identified as a novel intranasal formulation of scopolamine, a well-known natural product. However, this refers to a drug delivery system rather than a new chemical entity with a unique synthetic pathway. The synthesis of scopolamine itself is well-documented but does not appear to be what was requested.
Without the fundamental chemical structure and established synthetic route for "this compound," it is impossible to provide the detailed technical information requested by researchers, scientists, and drug development professionals. This includes:
-
Summarized Quantitative Data: No data on reaction yields, reagent quantities, or analytical characterization could be found to populate structured tables.
-
Detailed Experimental Protocols: The absence of published synthesis precludes the provision of detailed methodologies for key experiments.
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Signaling Pathway and Experimental Workflow Diagrams: Without understanding the compound's mechanism of action or synthesis, no relevant signaling or workflow diagrams can be generated.
We recommend verifying the compound identifier and exploring alternative naming conventions or providing additional context, such as the therapeutic target or the originating research institution, which might aid in locating the relevant information.
An In-depth Technical Guide on the Solubility and Stability of Scopolamine (AC-386)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of scopolamine, the active pharmaceutical ingredient in the investigational drug DPI-386, which is likely referred to by the internal designation AC-386. Scopolamine is a tropane alkaloid with anticholinergic properties, and understanding its physicochemical characteristics is crucial for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.
Core Physicochemical Properties
Scopolamine is a viscous liquid in its base form and is often used as a salt, most commonly scopolamine hydrobromide, to improve its handling and solubility.[1][2] It is a tropane alkaloid derived from plants of the Solanaceae family.[3]
Solubility Data
The solubility of scopolamine and its salts is a critical parameter for formulation design, particularly for aqueous-based formulations such as intranasal sprays. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of Scopolamine and its Salts in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Scopolamine | Water | 1.0 x 10⁵ mg/L | Not Specified[3] |
| Scopolamine | Water | 95 g/L | 15[1][4] |
| Scopolamine Hydrobromide | Water | Soluble in 9.5 parts | 15[3] |
| Scopolamine Hydrobromide | Water | ≥ 50 mg/mL | 25[5] |
| Scopolamine Hydrobromide | H₂O | 100 mM | Not Specified[6] |
| Scopolamine | Ethanol (96%) | Freely Soluble | Not Specified[1][4] |
| Scopolamine | Ethanol | Very Soluble | Not Specified[2] |
| Scopolamine | Ether | Very Soluble | Not Specified[2] |
| Scopolamine | Chloroform | Very Soluble | Not Specified[2] |
| Scopolamine | Acetone | Very Soluble | Not Specified[2] |
| Scopolamine | Benzene | Sparingly Soluble | Not Specified[3] |
| Scopolamine | Petroleum Ether | Sparingly Soluble | Not Specified[3] |
| Scopolamine N-butyl (bromide) | Ethanol | ~2.5 mg/mL | Not Specified[7] |
| Scopolamine N-butyl (bromide) | DMSO | ~5 mg/mL | Not Specified[7] |
| Scopolamine N-butyl (bromide) | Dimethyl formamide | ~3 mg/mL | Not Specified[7] |
| Scopolamine N-butyl (bromide) | PBS (pH 7.2) | ~10 mg/mL | Not Specified[7] |
| Scopolamine Hydrobromide | DMSO | ≥ 50 mg/mL | 25[5] |
Stability Profile
The stability of scopolamine is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.
Table 2: Stability of Scopolamine and its Formulations
| Formulation/Condition | Storage Conditions | Stability Findings |
| Scopolamine Hydrobromide Nasal Solution | Room temperature, amber-colored glass bottles | Stable for at least 42 days.[8][9] |
| Scopolamine in Human Plasma | -70°C | Stable for at least 3 days.[10] |
| Scopolamine Hydrobromide Injection | Admixed in a syringe with various other drugs | Physically compatible for at least 15 minutes.[11] |
| Commercially available transdermal system | Controlled room temperature (20-25°C) | Recommended storage condition.[3][11] |
| Scopolamine Hydrobromide | Tight, light-resistant containers | Recommended storage condition.[3][11] |
| Scopolamine Hydrobromide Injections | 15-30°C, light-resistant containers | Recommended storage condition; freezing should be avoided.[3][11] |
| Scopolamine Hydrobromide Soluble Tablets | Controlled room temperature (15-30°C) | Recommended storage condition.[3] |
Degradation Pathways
Scopolamine can undergo degradation through several pathways, with hydrolysis of the ester linkage being a primary route. Thermal degradation is also a significant concern, especially during analytical procedures like gas chromatography.
A study on the thermal stability of scopolamine in a GC-MS inlet revealed that at temperatures above 250°C, significant degradation occurs.[12][13] The main degradation products are formed through the elimination of water (aposcopolamine) and formaldehyde.[12][13] At 275°C, scopolamine is barely detectable.[12][13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are summaries of experimental protocols relevant to the analysis of scopolamine.
High-Performance Liquid Chromatography (HPLC) for Stability Testing
A stability-indicating HPLC assay method is essential for determining the chemical stability of scopolamine in pharmaceutical formulations.
-
Method: A high-performance liquid chromatographic assay.
-
Application: Used to study the chemical stability of scopolamine hydrobromide in a nasal solution.
-
Key finding: The nasal solution was found to be stable for at least 42 days when stored in amber-colored glass bottles at room temperature.[8][9] The physical appearance and pH of the solution did not change during this period.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a common method for the identification of tropane alkaloids. However, the thermal instability of scopolamine must be considered.
-
Challenge: Scopolamine is thermally unstable and can degrade at high inlet temperatures, potentially leading to it being overlooked during analysis.[12][13]
-
Recommendation: To minimize degradation and allow for detection, the GC inlet temperature can be decreased to 250°C.[12] The presence of degradation products can also indicate the initial presence of scopolamine in the sample.[12][13]
Visualizations
The following diagrams illustrate the signaling pathway of scopolamine and a general workflow for stability testing.
References
- 1. Scopolamine CAS#: 51-34-3 [m.chemicalbook.com]
- 2. Scopolamine | 51-34-3 [chemicalbook.com]
- 3. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. abmole.com [abmole.com]
- 6. ≥99% (HPLC), mAChR antagonist, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Muscarinic Receptor Antagonist: A Technical Guide
Disclaimer: No public in vitro characterization data was found for a compound specifically designated "AC-386." The following technical guide provides a representative overview of the in vitro characterization of a well-established muscarinic receptor antagonist, scopolamine, which is the active ingredient in the investigational compound DPI-386.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Scopolamine is a tropane alkaloid that acts as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are involved in a wide range of physiological functions, making them a critical target for therapeutic intervention in various diseases. This document outlines the key in vitro assays and methodologies used to characterize the pharmacological profile of a muscarinic antagonist like scopolamine.
Binding Affinity
Binding affinity assays are crucial for determining the potency of a compound at its target receptor. For muscarinic antagonists, this typically involves radioligand binding assays using cell membranes expressing specific subtypes of muscarinic receptors (M1-M5).
Quantitative Data: Scopolamine Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) | Cell Line |
| M1 | [3H]NMS | 0.2 - 1.0 | CHO, HEK293 |
| M2 | [3H]NMS | 0.3 - 1.5 | CHO, HEK293 |
| M3 | [3H]NMS | 0.1 - 0.8 | CHO, HEK293 |
| M4 | [3H]NMS | 0.4 - 2.0 | CHO, HEK293 |
| M5 | [3H]NMS | 0.5 - 2.5 | CHO, HEK293 |
NMS: N-methylscopolamine Ki: Inhibitory constant, representing the affinity of the antagonist for the receptor. CHO: Chinese Hamster Ovary cells HEK293: Human Embryonic Kidney 293 cells
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cells stably expressing the target muscarinic receptor subtype are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the unlabeled antagonist (e.g., scopolamine).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (concentration of antagonist that inhibits 50% of radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of the antagonist on receptor-mediated signaling pathways. For muscarinic receptors, which are G-protein coupled receptors (GPCRs), common functional assays include measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production.
Quantitative Data: Scopolamine Functional Antagonism
| Receptor Subtype | Agonist | Assay Type | IC50 (nM) |
| M1/M3/M5 (Gq/11-coupled) | Carbachol | Calcium Mobilization | 1 - 10 |
| M2/M4 (Gi/o-coupled) | Carbachol | cAMP Inhibition | 2 - 15 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Plating: Cells expressing a Gq/11-coupled muscarinic receptor (M1, M3, or M5) are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist are added to the wells.
-
Agonist Stimulation: A known concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist response against the antagonist concentration.
Experimental Protocol: cAMP Assay
-
Cell Treatment: Cells expressing a Gi/o-coupled muscarinic receptor (M2 or M4) are treated with forskolin (to stimulate cAMP production) and varying concentrations of the antagonist.
-
Agonist Addition: A known concentration of a muscarinic agonist is added to inhibit forskolin-stimulated cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist's ability to reverse agonist-induced inhibition of cAMP.
Signaling Pathway and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
References
AC-386: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action
This document provides a detailed technical overview of the discovery, chemical origin, and molecular mechanism of AC-386, a potent c-Met inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel small molecule inhibitor targeting the c-Mesenchymal-Epithelial Transition (c-Met) factor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Overexpression of c-Met has been implicated in various human cancers, making it a significant target for therapeutic intervention.[1] this compound was identified through a high-throughput screening process and has demonstrated potent antiproliferative activities against several cancer cell lines.[1][2] This whitepaper will delve into the technical details of its discovery, synthesis, and mode of action.
Discovery and Origin
The discovery of this compound was the result of a dedicated in-house high-throughput screening campaign aimed at identifying novel inhibitors of the c-Met kinase.[1]
2.1. High-Throughput Screening
A diverse chemical library was screened for compounds that could inhibit the kinase activity of c-Met. The initial screening identified a hit compound which, through subsequent structural modifications and optimization, led to the development of this compound.
2.2. Chemical Origin and Synthesis
This compound is a synthetic compound with a quinoline and pyridazinone moiety.[1] The synthesis of this compound involves a multi-step process, which is outlined in the referenced literature.[1] The key steps involve the preparation of quinolin-4(1H)-one intermediates, followed by chlorination and nucleophilic substitution to yield the final compound.[1]
Quantitative Data
The inhibitory activity and antiproliferative effects of this compound have been quantified in various assays.
| Parameter | Value | Cell Line/Target | Reference |
| c-Met IC50 | 7.42 nM | c-Met Kinase | [2][3][4][5][6] |
| Antiproliferative IC50 | 0.37 ± 0.02 μM | HCT-116 | [2] |
| 0.63 ± 0.05 μM | MCF-7 | [2] | |
| 1.12 ± 0.10 μM | A549 | [2] |
Experimental Protocols
4.1. c-Met Kinase Inhibition Assay
The enzymatic activity of c-Met kinase was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Each well contained recombinant human c-Met kinase, a poly-GT substrate, and ATP. The reaction was initiated by the addition of ATP and allowed to proceed at room temperature. The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal was measured after an incubation period. The IC50 values were calculated from the dose-response curves.
4.2. Cell Proliferation Assay (MTT Assay)
Human cancer cell lines (HCT-116, MCF-7, and A549) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 72 hours.[2] After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][3][4][5]
5.1. Molecular Binding
Molecular docking studies have elucidated the binding mode of this compound within the ATP-binding pocket of the c-Met kinase domain.[1] The quinoline and pyridazinone moieties of this compound occupy the hinge region, forming crucial hydrogen bonds with the protein residues.[1] Specifically, the amide bond's NH group forms a hydrogen bond with the Asp1222 residue.[1] This interaction stabilizes the inhibitor-kinase complex and prevents the binding of ATP, thereby inhibiting the kinase activity of c-Met.
5.2. Downstream Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[1] By inhibiting the kinase activity of c-Met, this compound effectively blocks these downstream signals.
References
An In-Depth Technical Guide to the Molecular Docking of AC-386 (Trebananib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-386, also known as trebananib (formerly AMG 386), is an investigational therapeutic peptibody designed to inhibit angiogenesis by neutralizing the interaction between angiopoietin-1 and -2 (Ang1/Ang2) and their receptor, Tie2. This technical guide provides a comprehensive overview of the core principles and methodologies for conducting molecular docking studies on this compound. While specific proprietary docking data for trebananib is not publicly available, this document outlines a robust, hypothetically-derived protocol based on established computational techniques for protein-protein and peptide-protein interactions. This guide will detail the mechanism of action, a plausible molecular docking workflow, and methods for analyzing the interaction between this compound and its targets. All quantitative data presented is illustrative and intended to serve as a template for actual research findings.
Introduction to this compound (Trebananib)
Trebananib is a novel therapeutic agent known as a peptibody, which is a fusion of a biologically active peptide with the Fc fragment of a human antibody.[1][2] This structure is designed to combine the target specificity of the peptide with the extended serum half-life of an antibody.[3] The peptide portion of trebananib was identified through phage display screening for its ability to bind to and inhibit Angiopoietin-2.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Angiopoietin/Tie2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[1] Angiopoietin-1 (Ang1) promotes vessel maturation and stability, while Angiopoietin-2 (Ang2) acts as an antagonist to Ang1, promoting vascular remodeling and destabilization, which can be exploited by tumors to foster their growth.[1] Trebananib is designed to bind to both Ang1 and Ang2, preventing their interaction with the Tie2 receptor on endothelial cells.[4][5] This dual inhibition is believed to suppress tumor angiogenesis and growth.[5]
The signaling pathway is depicted in the following diagram:
Molecular Docking Experimental Protocol
Due to the lack of publicly available molecular docking studies for trebananib, this section outlines a hypothetical yet robust protocol for such an investigation. This protocol is based on standard practices for peptide-protein and protein-protein docking.
Preparation of Molecular Structures
-
Receptor Preparation (Angiopoietin-1 and -2):
-
Obtain the crystal structures of human Angiopoietin-1 and Angiopoietin-2 from the Protein Data Bank (PDB). The crystal structure of the Angiopoietin-2-Tie2 complex (PDB ID: 2GY7) is particularly valuable for defining the binding interface.
-
Prepare the protein structures by removing water molecules and any co-crystallized ligands not relevant to the binding interaction.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation (this compound Peptibody):
-
As the full structure of trebananib is not publicly available, a homology model of the peptide portion would need to be generated based on sequences from relevant patents.
-
The peptide structure would then be computationally fused to a human IgG1 Fc fragment structure (e.g., from PDB).
-
The resulting peptibody model would be subjected to energy minimization and conformational analysis to obtain a low-energy starting conformation.
-
Docking Simulation
-
Binding Site Definition:
-
The binding site on Angiopoietin-2 can be defined based on its interaction interface with the Tie2 receptor in the 2GY7 crystal structure.
-
For Angiopoietin-1, a homologous binding site would be predicted based on sequence and structural alignment with Angiopoietin-2.
-
-
Docking Algorithm:
-
A sophisticated protein-protein or peptide-protein docking algorithm (e.g., HADDOCK, RosettaDock, or ClusPro) would be employed.
-
The docking simulation would be performed with high conformational sampling to account for the flexibility of the peptide portion of this compound.
-
-
Scoring and Clustering:
-
The resulting docked poses would be scored based on a combination of factors, including intermolecular energies (van der Waals, electrostatic), desolvation energy, and shape complementarity.
-
The top-scoring poses would be clustered based on root-mean-square deviation (RMSD) to identify the most probable binding modes.
-
A generalized workflow for this process is illustrated below:
Data Presentation and Analysis
The results of a molecular docking study should be presented in a clear and quantitative manner to allow for easy comparison and interpretation.
Binding Affinity and Energy
The binding affinity of this compound to its targets would be a key output of the docking study. This can be presented in a table summarizing the predicted binding energies for the top-ranked poses.
| Target Protein | Docking Pose Cluster | Predicted Binding Free Energy (kcal/mol) | Predicted Dissociation Constant (Kd) |
| Angiopoietin-1 | 1 | -15.8 | Low nM |
| 2 | -14.2 | Mid nM | |
| Angiopoietin-2 | 1 | -16.5 | Low nM |
| 2 | -15.1 | Mid nM | |
| Table 1: Illustrative Predicted Binding Affinities of this compound. Note: This data is hypothetical and for illustrative purposes only. |
Intermolecular Interactions
A detailed analysis of the intermolecular interactions between this compound and its targets provides insight into the specificity of binding. This can be summarized in a table listing the key interacting residues.
| This compound Residue | Angiopoietin-2 Residue | Interaction Type | Distance (Å) |
| TYR-12 (Peptide) | GLU-85 | Hydrogen Bond | 2.8 |
| LEU-8 (Peptide) | ILE-120 | Hydrophobic | 3.5 |
| ARG-5 (Peptide) | ASP-118 | Salt Bridge | 3.1 |
| PHE-10 (Peptide) | PHE-88 | π-π Stacking | 4.2 |
| Table 2: Illustrative Key Intermolecular Interactions between this compound and Angiopoietin-2. Note: This data is hypothetical and for illustrative purposes only. |
Conclusion
While specific molecular docking studies on this compound (trebananib) are not publicly available, this guide provides a comprehensive framework for conducting such an investigation. By leveraging the known crystal structure of the Angiopoietin-2-Tie2 complex and employing standard computational methodologies, a detailed understanding of the binding mechanism of this compound can be elucidated. The hypothetical protocol and data presentation formats outlined herein serve as a valuable resource for researchers in the field of drug design and development who are interested in the computational analysis of peptibodies and other biologic therapeutics. Further experimental validation would be required to confirm the findings of any such in silico study.
References
- 1. dovepress.com [dovepress.com]
- 2. Profile of trebananib (AMG386) and its potential in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Design of Peptide-Fc Fusion Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 1, Open–label Study of Trebananib Combined With Sorafenib or Sunitinib in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of AC-386 (Scopolamine)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological screening results for the compound AC-386, identified as the active pharmaceutical ingredient scopolamine. The data presented herein is primarily derived from a comprehensive toxicology and carcinogenesis study conducted by the U.S. National Toxicology Program (NTP), alongside other publicly available research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of scopolamine-based therapeutics, such as the intranasal formulation DPI-386.
Executive Summary
Scopolamine, a well-established muscarinic antagonist, has a long history of clinical use for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery. Recent interest in novel delivery systems, such as intranasal formulations (e.g., DPI-386), has renewed the importance of a thorough understanding of its preclinical safety profile. This guide summarizes key toxicological findings, including acute toxicity, genetic toxicity, and an overview of potential cardiotoxicity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate comparative analysis.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For scopolamine, these studies have established the median lethal dose (LD50) in rodent models.
Quantitative Data: Acute Toxicity
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 1880 mg/kg |
| Rat | Oral | 1270 mg/kg |
| Mouse | Subcutaneous | 1650 mg/kg |
| Rat | Subcutaneous | 296 mg/kg |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
The acute oral toxicity studies were conducted in accordance with the OECD Test Guideline 425.
Test System:
-
Species: Sprague-Dawley rats and CD-1 mice.
-
Sex: Both male and female animals were used.
-
Housing: Animals were housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period prior to dosing.
Procedure:
-
Dosing: A single dose of scopolamine hydrobromide trihydrate, dissolved in distilled water, was administered by oral gavage.
-
Dose Progression: The study followed an up-and-down procedure where the dose for each subsequent animal was adjusted up or down based on the outcome (survival or death) of the previously dosed animal. This method allows for the estimation of the LD50 with a reduced number of animals.
-
Observation: Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Observations included changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Collection: Body weights were recorded prior to dosing and at weekly intervals. At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.
Workflow for Acute Oral Toxicity Study
Caption: Workflow for a typical acute oral toxicity study following the up-and-down procedure.
Genetic Toxicology
Genetic toxicology studies are designed to assess the potential of a substance to induce mutations or chromosomal damage. The NTP conducted a battery of genotoxicity assays for scopolamine hydrobromide trihydrate.
Quantitative Data: Genetic Toxicology
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA100, TA1535 | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
| In Vivo Micronucleus | Mouse peripheral blood erythrocytes | N/A | Negative |
Source: National Toxicology Program Technical Report Series No. 445
Experimental Protocols
Test System:
-
Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535 were used to detect various types of point mutations.
-
Metabolic Activation: The assay was performed both in the presence and absence of a liver S9 fraction from Aroclor 1254-induced male Sprague-Dawley rats to assess the mutagenicity of both the parent compound and its metabolites.
Procedure:
-
Exposure: The test compound, at multiple concentrations, was combined with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.
-
Incubation: The mixture was incubated using the pre-incubation method before being plated on minimal glucose agar plates.
-
Scoring: After incubation for 48-72 hours at 37°C, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
Test System:
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used due to their stable karyotype and sensitivity to clastogens.
-
Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction.
Procedure:
-
Cell Culture and Exposure: CHO cells were cultured and exposed to various concentrations of scopolamine hydrobromide trihydrate for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., continuous treatment for 24 hours) without S9.
-
Metaphase Arrest: Following the exposure period, cells were treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with Giemsa.
-
Analysis: Metaphase spreads were examined microscopically for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.
Test System:
-
Species: B6C3F1 mice.
-
Sex: Both male and female mice were used.
Procedure:
-
Dosing: Scopolamine hydrobromide trihydrate was administered to the animals, typically via intraperitoneal injection or oral gavage, at multiple dose levels.
-
Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood samples were collected.
-
Slide Preparation and Staining: Smears were prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes was determined by microscopic analysis. An increase in the number of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.
Workflow for In Vitro Genotoxicity Testing
Caption: Overview of the in vitro and in vivo genotoxicity assay workflows.
Cardiotoxicity
While comprehensive public data on scopolamine's direct interaction with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, is limited, its anticholinergic properties warrant consideration for potential cardiovascular effects. Anticholinergic drugs can cause tachycardia (increased heart rate).
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors.
Conclusion
The available toxicological data for scopolamine, the active ingredient in this compound, indicates a well-characterized safety profile. Acute toxicity studies have established LD50 values in rodents. A comprehensive battery of genetic toxicology assays, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, were all negative, suggesting a low potential for mutagenicity and clastogenicity. While specific hERG inhibition data is not publicly available, the known anticholinergic effects of scopolamine necessitate careful consideration of potential cardiovascular effects in any drug development program. The detailed experimental protocols provided in this guide offer a foundation for the design and interpretation of further non-clinical safety studies. For novel formulations such as DPI-386, route-specific toxicological evaluations would be required to fully characterize the local and systemic safety profile.
AC-386 (CAS Number 1902910-89-7): A Technical Guide to a Potent Dual c-Met/HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-386, identified by CAS number 1902910-89-7, is a potent small molecule inhibitor targeting both the c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase and histone deacetylase (HDAC). This dual-inhibitory activity presents a promising avenue for cancer therapy, particularly in overcoming resistance mechanisms associated with single-target agents. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, the signaling pathway it modulates, and the experimental protocols for its evaluation.
Core Compound Data
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 1902910-89-7 |
| Molecular Formula | C₃₅H₃₄FN₅O₆ |
| Molecular Weight | 639.67 g/mol |
| Target(s) | c-Met, HDAC |
| Reported Activity | Potent inhibition of c-Met kinase and antiproliferative effects in various cancer cell lines. |
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| c-Met | 7.42 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 0.37 ± 0.02 |
| MCF-7 | Breast Adenocarcinoma | 0.63 ± 0.05 |
| A549 | Lung Carcinoma | 1.12 ± 0.10 |
Mechanism of Action: The c-Met Signaling Pathway
This compound exerts its anticancer effects by inhibiting the c-Met signaling pathway. c-Met, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Its ligand is the hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met axis is implicated in the development and progression of many human cancers.[1]
Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers several key intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell growth and metastasis.[2] this compound, as a c-Met inhibitor, blocks the initial phosphorylation step, thereby abrogating these downstream signals.
Experimental Protocols
In Vitro c-Met Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the c-Met kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
This compound serially diluted in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
A solution of the c-Met enzyme is prepared in the kinase buffer.
-
This compound at various concentrations is pre-incubated with the enzyme solution in the microplate wells for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative activity of this compound on different cancer cell lines.
Methodology:
-
Cell Culture:
-
Cancer cell lines (HCT-116, MCF-7, A549) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 20 µM). A vehicle control (DMSO) is also included.
-
The cells are incubated with the compound for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Synthesis Overview
The synthesis of this compound involves a multi-step process, characteristic of the development of complex small molecule inhibitors. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategy involves the coupling of key heterocyclic intermediates. The final steps typically involve the formation of the core structure and subsequent modification to introduce the necessary functional groups for potent and selective inhibition of both c-Met and HDAC.
Conclusion and Future Directions
This compound is a promising dual inhibitor of c-Met and HDAC with potent activity demonstrated in preclinical models. Its ability to target two distinct and critical pathways in cancer progression suggests it may have a broader therapeutic window and the potential to overcome drug resistance. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate this and similar compounds in the field of cancer drug discovery.
References
No Publicly Available Data for AC-386 Binding Affinity and Kinetics
A comprehensive search has revealed no publicly available scientific literature or data pertaining to the binding affinity, kinetics, or mechanism of action for a compound designated as "AC-386." The search results did not identify any registered drug, investigational compound, or research molecule with this specific identifier.
Initial investigations for "this compound" yielded information on unrelated subjects, including:
-
DPI-386: A novel intranasal formulation of scopolamine, a known competitive inhibitor of cholinergic receptors in the parasympathetic nervous system.
-
Educational Course Codes: References to an experimental psychology course designated as PL386.[1]
-
Commercial Products: A nail polish color named "#386 Ice is Nice."
-
Company Names: A company named AC Kinetics that specializes in motor drive software.[2]
Due to the absence of any relevant data for a compound named "this compound," it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.
It is possible that "this compound" may be an internal, preclinical designation not yet disclosed in public forums or scientific literature, or it may be an erroneous identifier. Researchers and professionals seeking this information are advised to verify the compound's designation and consult internal documentation or proprietary databases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays with Scopolamine
Introduction
These application notes provide detailed protocols for utilizing scopolamine in cell culture assays to investigate its effects on cellular processes. While the query specified "AC-386," this term does not correspond to a recognized compound in publicly available scientific literature. However, research points to DPI-386, an intranasal formulation of scopolamine. Therefore, these protocols focus on scopolamine, a well-characterized tropane alkaloid and the active component of DPI-386.[1]
Scopolamine functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[2][3] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5), thereby blocking downstream signaling pathways.[2][3][4] These receptors are G-protein coupled receptors that regulate a multitude of cellular functions, including proliferation, survival, and differentiation.[4] Understanding the impact of scopolamine on these pathways is crucial for research in neuroscience, oncology, and drug development.
This document offers protocols for assessing cell viability and proliferation, apoptosis, and the modulation of key signaling pathways in response to scopolamine treatment.
Mechanism of Action: Muscarinic Receptor Antagonism
Scopolamine exerts its effects by competitively blocking muscarinic acetylcholine receptors.[3][5] These receptors are integral to the parasympathetic nervous system and are found in the central nervous system and various peripheral tissues.[2][4] Upon binding of the endogenous ligand acetylcholine, mAChRs activate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]
By occupying the acetylcholine binding site without activating the receptor, scopolamine effectively inhibits these signaling events.[2] This blockade can influence downstream pathways such as the mitogen-activated protein kinase (MAPK) and mTORC1 signaling pathways, which have been shown to be affected by scopolamine.[6][7][8]
Experimental Protocols
The following are generalized protocols that can be adapted to specific cell lines and experimental conditions. It is recommended to optimize parameters such as cell seeding density, scopolamine concentration, and incubation time for each cell line.
Cell Viability and Proliferation Assay (MTS/WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Complete cell culture medium
-
Scopolamine hydrobromide (or other forms of scopolamine)
-
96-well cell culture plates
-
MTS or WST-1 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Prepare serial dilutions of scopolamine in complete medium. Remove the old medium from the wells and add 100 µL of the scopolamine dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of scopolamine that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Scopolamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.[10] Treat the cells with various concentrations of scopolamine for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.[12]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[13]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.
Materials:
-
Cell line of interest
-
Scopolamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with scopolamine as described in the previous protocols.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
The following tables summarize representative quantitative data on the effects of scopolamine and other muscarinic antagonists on cell viability and proliferation.
Table 1: Effect of Scopolamine on Cell Viability
| Cell Line | Concentration | Incubation Time | % Viability | Reference |
|---|---|---|---|---|
| SH-SY5Y | 1 mM | 24 hours | ~80% | [14] |
| SH-SY5Y | 2 mM | 24 hours | ~50% | [9][14] |
| SH-SY5Y | 5 mM | 24 hours | ~30% | [14] |
| HT22 | 1 mM | Not Specified | Decreased | [14] |
| HT22 | 2 mM | Not Specified | Decreased | [14] |
| HT22 | 5 mM | Not Specified | Decreased |[14] |
Table 2: Effect of Muscarinic Antagonists on Cancer Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Proliferation | Reference |
|---|---|---|---|---|
| 4-DAMP (M3 Antagonist) | H82 (SCLC) | 10⁻⁹ - 10⁻⁶ M | Concentration-dependent inhibition | [6] |
| Atropine | CT-26 (Colon Cancer) | 300 - 1000 µM | Significant decrease | [10] |
| 4-DAMP | CT-26 (Colon Cancer) | 100 µM | Significant inhibition | [10] |
| 4-DAMP | SBC3 (SCLC) | 10⁻⁴ M | Significant inhibition |[15] |
Experimental Workflow Visualization
References
- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scopolamine’s Mechanism of Action: How It Works - ScienceInsights [scienceinsights.org]
- 3. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine rapidly increases mammalian target of rapamycin complex 1 signaling, synaptogenesis, and antidepressant behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. [M3 Muscarnic Receptor Antagonist Mediates Cell Proliferation Apoptosis and Adhesion in Small Cell Lung Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of DPI-386 (Scopolamine Nasal Gel)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo use of DPI-386, an intranasal formulation of scopolamine. The primary active ingredient, scopolamine, is a well-characterized muscarinic acetylcholine receptor antagonist.[1] It is under investigation for the prevention of nausea and vomiting associated with motion sickness and has potential applications in treating major depressive disorder.[1] This document outlines the mechanism of action, pharmacokinetic data, and detailed protocols for utilizing DPI-386 in relevant animal models.
Note: The compound "AC-386" as specified in the query does not yield specific results in scientific literature. The information provided pertains to DPI-386, a scopolamine nasal gel, which is likely the intended subject of inquiry.
Mechanism of Action
Scopolamine functions as a competitive inhibitor at muscarinic acetylcholine receptors (mAChRs) in the central nervous system (CNS).[1] By blocking cholinergic transmission, it is thought to exert its anti-emetic effects by acting on the vestibular nuclei and the reticular formation's pathway to the vomiting center.[1]
In the context of depression, scopolamine's rapid antidepressant effects are linked to the stimulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the prefrontal cortex (PFC). This leads to increased synaptogenesis and glutamatergic transmission, mechanisms distinct from traditional monoamine-based antidepressants.
Signaling Pathway
Caption: Scopolamine's antidepressant mechanism of action.
Pharmacokinetic Data
Intranasal administration of scopolamine offers rapid absorption and circumvents the first-pass metabolism observed with oral delivery.[2] The following tables summarize key pharmacokinetic parameters from in vivo studies.
Table 1: Pharmacokinetic Parameters of Intranasal Scopolamine in Rats
| Parameter | Intranasal Gel | Intranasal Solution | Subcutaneous Injection |
| Tmax (min) | Significantly faster than oral and subcutaneous | Significantly faster than oral and subcutaneous | - |
| Relative Bioavailability (%) | 70.2 | 51.8 - 70 | 100 |
| Drug Target Index (DTI) - Olfactory Bulb | 1.69 | 2.05 | 1 |
| Drug Target Index (DTI) - Vestibule | 1.80 | 2.15 | 1 |
Data adapted from a microdialysis pharmacokinetic study in rats.[2]
Experimental Protocols
In Vivo Models for Motion Sickness
This model assesses motion sickness by measuring the consumption of non-nutritive substances (pica), a behavior analogous to vomiting in species that cannot vomit.
Experimental Workflow:
Caption: Workflow for the rotation-induced pica model in rats.
Detailed Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: House rats individually to accurately measure kaolin intake.
-
Acclimation: Allow rats to acclimate to the housing and testing environment for at least one week.
-
Kaolin Presentation: Provide a pre-weighed amount of kaolin (a form of clay) in a separate food container in each cage.
-
Drug Administration: Administer DPI-386 intranasally or scopolamine via the desired route (e.g., intraperitoneally) at the specified dose and time before motion induction.
-
Motion Induction:
-
Use a double-rotation apparatus, which involves rotation around two axes simultaneously to create a more provocative stimulus.
-
A typical protocol involves rotation with continuously changing acceleration.
-
-
Measurement: After the rotation period, return the rats to their home cages and measure the amount of kaolin consumed over a defined period (e.g., 24 hours).
-
Endpoint: A significant reduction in kaolin intake in the drug-treated group compared to the vehicle-treated group indicates an anti-emetic effect.
Table 2: Dosing for Scopolamine in Rat Motion Sickness Models
| Administration Route | Dose | Outcome |
| Transdermal | Not specified | Reduced rotation-induced pica |
| Intraperitoneal | Not specified | No effect on rotation-induced pica |
Note: Specific doses for intraperitoneal and transdermal administration in this model were not detailed in the provided search results. Researchers should refer to literature for dose-finding studies.
In Vivo Models for Depression
The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behaviors when in a stressful, inescapable situation.
Detailed Protocol:
-
Animals: Male C57BL/6J or other common mouse strains are suitable.
-
Apparatus: Use a transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Drug Administration: Administer DPI-386 intranasally or scopolamine intraperitoneally at the desired dose, typically 30-60 minutes before the test.
-
Test Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the session, which typically lasts for 6 minutes.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
The UCMS model is a more translationally relevant model of depression that induces anhedonia and other depressive-like behaviors through prolonged exposure to a variety of mild, unpredictable stressors.
Experimental Workflow:
Caption: Workflow for the Unpredictable Chronic Mild Stress (UCMS) model.
Detailed Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Baseline Testing: Before initiating the UCMS protocol, conduct baseline behavioral tests, such as the sucrose preference test, to assess anhedonia.
-
UCMS Procedure: For several weeks (e.g., 4-8 weeks), expose the mice to a daily regimen of mild, unpredictable stressors. The key is the unpredictability to prevent habituation.
-
Example Stressors:
-
Cage tilt (45 degrees)
-
Wet bedding
-
Stroboscopic lighting
-
Reversed light/dark cycle
-
Social isolation or crowding
-
Food or water deprivation (for a limited period)
-
Predator sounds or smells
-
-
-
Drug Administration: Following the UCMS period, administer DPI-386 or scopolamine according to the desired treatment regimen (e.g., daily for one week).
-
Post-Treatment Behavioral Testing: Repeat the behavioral tests conducted at baseline to assess the reversal of depressive-like behaviors.
-
Endpoint: A significant reversal of the UCMS-induced behavioral deficits (e.g., increased sucrose preference) in the drug-treated group compared to the vehicle-treated UCMS group indicates an antidepressant effect.
Table 3: Dosing for Scopolamine in Mouse Models of Depression
| Model | Administration Route | Dose (mg/kg) | Treatment Schedule | Outcome |
| Forced Swim Test | Intraperitoneal | 0.025 - 0.1 | Single dose | Decreased immobility time |
| UCMS | Intraperitoneal | 0.3 | Daily for 4 days | Reversed UCMS-induced anhedonia |
Conclusion
DPI-386 (intranasal scopolamine) presents a promising therapeutic avenue for motion sickness and potentially for depression. The provided protocols offer a foundation for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Researchers should optimize these protocols based on their specific experimental goals and adhere to all institutional animal care and use guidelines.
References
Application Notes and Protocols for AC-386: A Potent c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-386 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[4] this compound exerts its inhibitory effect by competing with ATP at the kinase's binding site.[5] These application notes provide detailed protocols for the preparation and experimental use of this compound, including methods for assessing its biological activity in cancer cell lines.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| CAS Number | 1902910-89-7 | [1] |
| Molecular Formula | C35H34FN5O6 | |
| Molecular Weight | 639.67 g/mol |
Biological Activity
This compound has demonstrated potent inhibition of c-Met kinase activity and antiproliferative effects in various cancer cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | c-Met Kinase | 7.42 nM | [1][2][3] |
| Antiproliferative | HCT-116 | 0.37 ± 0.02 µM | [1] |
| Antiproliferative | MCF-7 | 0.63 ± 0.05 µM | [1] |
| Antiproliferative | A549 | 1.12 ± 0.10 µM | [1] |
Solution Preparation
Solubility: While specific quantitative solubility data for this compound is not widely published, it is expected to be soluble in dimethyl sulfoxide (DMSO).[6][7] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution using its molecular weight (639.67 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 0.63967 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or gently sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the antiproliferative activity of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of c-Met Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
Cancer cell line with active c-Met signaling
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
Compare the levels of protein phosphorylation in this compound-treated cells to the vehicle-treated control.
-
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which promote cell proliferation, survival, and motility.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-386 (Scopolamine Formulation) in Murine Models
Disclaimer: The compound "AC-386" is not a widely recognized designation in publicly available scientific literature. The information provided herein is based on data available for DPI-386 , an intranasal gel formulation of scopolamine , and other preclinical studies involving scopolamine in mice. Dosages and protocols should be adapted and optimized based on the specific formulation of "this compound" used and the experimental objectives.
Introduction
This compound is understood to be a formulation of scopolamine, a well-established muscarinic acetylcholine receptor antagonist.[1][2][3] Scopolamine acts as a competitive inhibitor at these receptors, thereby blocking the action of the neurotransmitter acetylcholine.[1][2] This mechanism is central to its therapeutic effects, which include the prevention of motion sickness and postoperative nausea and vomiting.[1][2][4] In preclinical research, scopolamine is frequently used to induce cognitive deficits in animal models, providing a platform to investigate potential therapeutic agents for conditions like Alzheimer's disease and other dementias.[5]
These application notes provide a summary of reported dosages of scopolamine in mice and a detailed protocol for a typical in vivo study designed to assess the effects of an this compound formulation.
Data Presentation: Scopolamine Dosage in Mice
The following table summarizes various dosages of scopolamine reported in murine studies. It is critical to note that the optimal dose will depend on the route of administration, the specific scopolamine salt and formulation used, the mouse strain, and the experimental endpoint.
| Route of Administration | Dosage Range (mg/kg) | Mouse Strain | Observed Effect/Application | Reference |
| Subcutaneous (s.c.) | 0.03 - 0.3 | Not Specified | Dose-dependent impairment of passive avoidance retention. | [6] |
| Subcutaneous (s.c.) | 0.25 - 4.0 | Not Specified | Inverted U dose-response curve for ambulation, increased rearing. | [7] |
| Intraperitoneal (i.p.) | 10 - 20 | Not Specified | Neurobehavioral changes, increased serotonin, decreased acetylcholine. | [8] |
| Intraperitoneal (i.p.) | 3 | C57BL/6J | Used to induce memory dysfunction. | [9] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Scopolamine-Induced Cognitive Impairment in Mice
1. Objective:
To assess the efficacy of a novel scopolamine formulation (this compound) in a murine model of cognitive impairment. This protocol is based on a common experimental paradigm where scopolamine is used to induce a temporary cognitive deficit.
2. Materials:
-
This compound (intranasal gel formulation of scopolamine)
-
Vehicle control (placebo gel)
-
Male C57BL/6J mice (8-10 weeks old)
-
Sterile saline
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
-
Intranasal administration pipette/device
3. Animal Housing and Acclimation:
-
House mice in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow mice to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Handle mice for several days before the experiment to reduce stress.
4. Experimental Groups:
| Group | Treatment | Number of Animals (n) |
| 1 | Vehicle Control (Intranasal) | 10 |
| 2 | This compound (Low Dose, Intranasal) | 10 |
| 3 | This compound (Medium Dose, Intranasal) | 10 |
| 4 | This compound (High Dose, Intranasal) | 10 |
5. Dosing and Administration:
-
Preparation of this compound: Prepare different concentrations of this compound in the vehicle gel to achieve the desired doses (e.g., 0.1, 0.3, and 1.0 mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Using a micropipette with a fine tip, deliver a small volume (e.g., 5-10 µL) of the this compound or vehicle gel into one nostril.
-
Administer the treatment 30 minutes prior to the behavioral test.
-
6. Behavioral Assessment (Y-Maze Test for Spontaneous Alternation):
-
Place the mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
7. Data Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Scopolamine
References
- 1. Scopolamine’s Mechanism of Action: How It Works - ScienceInsights [scienceinsights.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response effects of scopolamine on activity in an open field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic, Neurobehavioral and Toxicological Study of Scopolamine in Mice [ejvs.journals.ekb.eg]
- 9. Nasal Delivery of Asiatic Acid Ameliorates Scopolamine-Induced Memory Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cholinergic Signaling Modulation by AC-386
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-386 is a formulation containing scopolamine, a well-documented nonselective muscarinic acetylcholine receptor antagonist.[1] It is utilized in research to investigate the roles of the cholinergic system in various physiological and pathological processes. Western blot analysis is a powerful immunoassay to quantify changes in protein expression and post-translational modifications, providing critical insights into the molecular mechanisms affected by this compound.
These application notes provide a framework for utilizing Western blot to analyze the effects of this compound on key proteins within the cholinergic signaling pathway. The protocols and data presented are illustrative and may require optimization for specific experimental conditions.
Mechanism of Action of this compound (Scopolamine)
Scopolamine, the active component of this compound, acts as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. By blocking these receptors, this compound inhibits downstream signaling cascades, impacting a wide range of cellular processes.
Key Applications for Western Blot Analysis
-
Receptor Expression Studies: Quantify changes in the expression levels of muscarinic receptor subtypes (e.g., M1, M2) in response to this compound treatment. Chronic antagonist exposure can lead to receptor upregulation.
-
Downstream Signaling Analysis: Investigate the modulation of key signaling proteins downstream of mAChR activation/inhibition, such as protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and Akt.[2]
-
Phosphorylation Studies: Assess the phosphorylation status of signaling molecules to determine their activation state. For example, analyzing the phosphorylation of Akt (p-Akt) can provide insights into the activity of the PI3K/Akt pathway.
-
Neurotransmitter Synthesis and Transport: Examine the expression of proteins involved in acetylcholine synthesis (Choline Acetyltransferase, ChAT) and vesicular transport (Vesicular Acetylcholine Transporter, VAChT).
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Muscarinic Receptor Expression Following this compound Treatment
| Target Protein | Treatment Group | Mean Normalized Band Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle | p-value |
| M1 Receptor | Vehicle Control | 1.00 | 0.12 | 1.0 | - |
| This compound (1 µM) | 1.05 | 0.15 | 1.05 | >0.05 | |
| This compound (10 µM) | 1.48 | 0.21 | 1.48 | <0.05 | |
| This compound (100 µM) | 1.95 | 0.25 | 1.95 | <0.01 | |
| M2 Receptor | Vehicle Control | 1.00 | 0.10 | 1.0 | - |
| This compound (1 µM) | 1.10 | 0.13 | 1.10 | >0.05 | |
| This compound (10 µM) | 1.62 | 0.18 | 1.62 | <0.05 | |
| This compound (100 µM) | 2.15 | 0.22 | 2.15 | <0.01 |
Table 2: Hypothetical Quantitative Analysis of Downstream Signaling Proteins Following this compound Treatment
| Target Protein | Treatment Group | Mean Normalized Band Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle | p-value |
| p-Akt (Ser473) | Vehicle Control | 1.00 | 0.08 | 1.0 | - |
| This compound (10 µM) | 0.65 | 0.09 | 0.65 | <0.05 | |
| Total Akt | Vehicle Control | 1.00 | 0.11 | 1.0 | - |
| This compound (10 µM) | 0.98 | 0.13 | 0.98 | >0.05 | |
| PKCα | Vehicle Control | 1.00 | 0.15 | 1.0 | - |
| This compound (10 µM) | 0.72 | 0.12 | 0.72 | <0.05 |
Experimental Protocols
Protocol 1: Western Blot for Muscarinic Receptor Expression
This protocol is optimized for the detection of transmembrane muscarinic receptors.
1. Sample Preparation (Cell Lysates)
-
Culture cells to 70-90% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer
-
Prepare protein samples by adding 4X SDS sample buffer. For multi-pass transmembrane proteins, avoid boiling; instead, incubate at 37°C for 30 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes in a cold room or on ice.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target muscarinic receptor (e.g., anti-M1 or anti-M2 receptor antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
5. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain).
-
Calculate the fold change in protein expression relative to the vehicle control.
Mandatory Visualization
References
- 1. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Use of AC-386 in CRISPR Screening
A-386_CRISPR_Screening_AppNote_v1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AC-386 is an intranasal formulation of scopolamine, a well-characterized muscarinic antagonist. Its primary clinical application is the prevention of nausea and vomiting associated with motion sickness. Scopolamine functions as a competitive inhibitor at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological processes within the central and peripheral nervous systems.
IMPORTANT NOTE: As of the latest available scientific literature, there is no published evidence or established protocol for the use of this compound or scopolamine directly within a CRISPR screening workflow. CRISPR screens are powerful tools for genome-wide functional genomics, enabling the identification of genes that modify a specific phenotype. While a researcher might theoretically design a screen to identify genes that modulate cellular responses to scopolamine, there are no standard application notes for this specific use case.
This document will, therefore, provide:
-
A detailed overview of the mechanism of action of scopolamine.
-
A comprehensive, generic protocol for conducting a pooled CRISPR knockout (KO) screen that researchers could adapt for their specific experimental questions, including investigating cellular responses to this compound.
Mechanism of Action of Scopolamine (this compound)
Scopolamine is a non-selective muscarinic receptor antagonist, meaning it binds to and inhibits all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades. For instance, M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity. By blocking these pathways, scopolamine effectively antagonizes the effects of acetylcholine.
Scopolamine (this compound) Signaling Pathway
Caption: Mechanism of action of Scopolamine (this compound) as a muscarinic antagonist.
Quantitative Data for Scopolamine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₄ | N/A |
| Molecular Weight | 303.35 g/mol | N/A |
| Receptor Binding Affinity (Ki) | Varies by mAChR subtype (nanomolar range) | N/A |
Generic Protocol for a Pooled CRISPR Knockout (KO) Screen
This protocol outlines the key steps for performing a genome-wide or targeted CRISPR KO screen to identify genes that, when knocked out, confer resistance or sensitivity to a compound of interest (e.g., this compound).
Experimental Workflow for a CRISPR Screen
Caption: General experimental workflow for a pooled CRISPR knockout screen.
Materials
-
Cas9-expressing stable cell line of interest
-
Pooled sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
This compound (or compound of interest)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing platform and reagents
Protocol
Phase 1: Lentiviral Library Production and Titer Determination
-
Amplify sgRNA Library: Amplify the pooled sgRNA plasmid library according to the manufacturer's instructions to obtain sufficient DNA for lentivirus production.
-
Lentivirus Production: Co-transfect the sgRNA library plasmids and lentiviral packaging plasmids into HEK293T cells using a suitable transfection reagent.
-
Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.
-
Determine Viral Titer: Perform a titration experiment by transducing the target Cas9-expressing cells with serial dilutions of the viral supernatant. After selection with the appropriate antibiotic, count the number of surviving colonies to calculate the viral titer (transducing units per mL).
Phase 2: CRISPR Screen
-
Cell Transduction: Transduce the Cas9-expressing cells with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3. This ensures that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500-1000 cells per sgRNA.
-
Antibiotic Selection: After 24-48 hours, add the selection antibiotic (e.g., puromycin) to the media to select for successfully transduced cells. Maintain selection until a non-transduced control plate shows complete cell death.
-
Establish T0 Reference: After selection, harvest a population of cells to serve as the time zero (T0) reference. This sample represents the initial abundance of each sgRNA in the library. Store cell pellets at -80°C for later genomic DNA extraction.
-
Apply Selective Pressure: Split the remaining cells into two populations: a control group (treated with vehicle) and an experimental group (treated with this compound). The concentration of this compound should be determined beforehand to establish a dose that results in significant but not complete cell death (e.g., IC50).
-
Maintain Library Representation: Throughout the screen, ensure that the cell population is maintained at a number that preserves the complexity of the sgRNA library (at least 500-1000 cells per sgRNA).
-
Harvest Cells: At the end of the treatment period (typically 14-21 days), harvest the control and this compound-treated cell populations.
Phase 3: Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell pellets.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers specific to the sgRNA cassette in the lentiviral vector.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA. Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the T0/control population.
-
Hit Identification and Validation: Genes targeted by multiple significantly enriched or depleted sgRNAs are considered primary hits. These hits should be validated individually using single sgRNAs to confirm their role in the response to this compound.
Conclusion
While there is currently no established protocol for the use of this compound in CRISPR screening, the provided generic protocol can serve as a foundational workflow for researchers interested in exploring the genetic modifiers of cellular responses to scopolamine. Careful optimization of experimental parameters, including this compound concentration and treatment duration, will be critical for the successful execution of such a screen.
Application Notes and Protocols for AC-386 as a Competitive Inhibitor in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-386 is a potent, selective, and competitive inhibitor investigated for its therapeutic potential. As a competitive inhibitor, this compound binds to the active site of its target enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's activity. Understanding the kinetics and mechanism of action of this compound is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound using common in vitro assays. While the compound "this compound" is not widely referenced in scientific literature, the principles and protocols outlined here are based on the characterization of similar competitive inhibitors, such as scopolamine (also known as DPI-386), which acts as a competitive inhibitor at muscarinic acetylcholine receptors.[1][2]
Data Presentation
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific assay conditions.[3] The Ki is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the IC50 value is dependent on the substrate concentration, while the Ki is an intrinsic property of the inhibitor.[4][5]
Table 1: Hypothetical Inhibitory Activity of this compound
| Target Enzyme | Substrate | Substrate Concentration (µM) | IC50 (nM) | Ki (nM) | Inhibition Type |
| Acetylcholinesterase | Acetylthiocholine | 100 | 75 | 25 | Competitive |
| Muscarinic Receptor M1 | N/A (Binding Assay) | N/A | 50 | 50 | Competitive |
Experimental Protocols
Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol describes a general method to determine the IC50 and Ki of a competitive inhibitor for an enzyme, using acetylcholinesterase (AChE) as an example.[6][7]
Materials:
-
Purified enzyme (e.g., human recombinant AChE)
-
Substrate (e.g., Acetylthiocholine)
-
Inhibitor (this compound)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the enzyme, substrate, and this compound in the assay buffer to desired stock concentrations.
-
Prepare a series of dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Monitor Reaction:
-
Immediately add the detection reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki for a competitive inhibitor, repeat the experiment with multiple substrate concentrations. The relationship between IC50, Ki, substrate concentration ([S]), and the Michaelis constant (Km) is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[4]
-
Competition Binding Assay
This protocol is used to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a labeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.
-
Unlabeled competitor (this compound).
-
Assay buffer.
-
Filtration apparatus (e.g., glass fiber filters).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the unlabeled competitor (this compound).
-
-
Assay Setup:
-
In tubes or a microplate, combine the cell membranes/receptors, a fixed concentration of the labeled ligand, and varying concentrations of this compound.
-
Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound ligand.
-
-
Detection:
-
Measure the amount of radioactivity or fluorescence retained on the filters.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation for binding assays: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: Competitive Inhibition Mechanism of this compound.
Caption: Workflow for IC50 Determination of this compound.
References
- 1. Our Science | Defender Pharmaceuticals [defenderpharma.com]
- 2. Scopolamine - Repurposed Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-386 Administration in Animal Studies
Note to the Reader: Information regarding a specific compound designated "AC-386" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. This document provides a framework for the administration and evaluation of a novel compound, herein referred to as this compound, in preclinical animal studies. The data presented is illustrative, and the protocols are based on established methodologies for in vivo research.
Pharmacokinetic Profile of this compound
The pharmacokinetic (PK) properties of a compound are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are essential for designing efficacious and safe dosing regimens in animal models. The route of administration significantly impacts the bioavailability and overall exposure of the compound.
Animal models play a pivotal role in the pharmacokinetic and pharmacodynamic (PK/PD) evaluation of new therapeutic agents.[1][2][3] The goal of these studies is to mimic human diseases to determine the optimal drug exposures that lead to therapeutic success.[1][3] Various routes of administration are employed in preclinical studies, including intravenous, oral, subcutaneous, intramuscular, intraperitoneal, and topical applications, to understand the compound's behavior.[4]
Below are tables summarizing hypothetical pharmacokinetic data for this compound in Sprague-Dawley rats following a single 10 mg/kg dose administered via intravenous (IV), oral (PO), and subcutaneous (SC) routes.
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Bioavailability (F%) | 100% | 25% | 85% |
| Tmax (h) | 0.08 | 1.5 | 2.0 |
| Cmax (ng/mL) | 3500 | 450 | 1200 |
| AUC0-t (ng·h/mL) | 7850 | 1960 | 6670 |
| Half-life (t½) (h) | 2.5 | 3.1 | 4.5 |
| Clearance (CL) (mL/h/kg) | 1274 | - | - |
| Volume of Distribution (Vd) (L/kg) | 4.6 | - | - |
Table 2: Tissue Distribution of this compound in Rats (10 mg/kg, 2h post-dose)
| Tissue | Concentration (ng/g) |
| Plasma | 1100 |
| Liver | 5600 |
| Kidney | 8900 |
| Spleen | 2300 |
| Lung | 4100 |
| Heart | 1500 |
| Brain | 50 |
Hypothetical Mechanism of Action and Signaling Pathway
Understanding the mechanism of action is fundamental to drug development. For the purpose of this template, we will hypothesize that this compound is an inhibitor of a key kinase in a pro-inflammatory signaling pathway, such as the NF-κB pathway, which is often activated in inflammatory conditions.[5]
The diagram below illustrates a potential signaling cascade where this compound exerts its therapeutic effect.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols for In Vivo Administration
Detailed and standardized protocols are essential for reproducibility in animal studies. The following are generalized protocols for the administration of a test compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection via Tail Vein
Intravenous administration ensures 100% bioavailability and is often used to establish baseline pharmacokinetic parameters.
Materials:
-
This compound formulated in a sterile vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
27-30 gauge needles and 1 mL syringes
-
Rodent restrainer
-
Heat lamp or warming pad
Protocol:
-
Prepare the this compound formulation at the desired concentration. Ensure it is clear and free of particulates.
-
Accurately weigh the animal to calculate the correct injection volume.
-
Warm the animal's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Oral Gavage (PO)
Oral gavage is a common method for oral administration to ensure a precise dose is delivered to the stomach.
Materials:
-
This compound formulated in a suitable oral vehicle (e.g., 0.5% methylcellulose)
-
Flexible or rigid, ball-tipped gavage needle (18-20 gauge for rats)
-
Syringe appropriate for the dosing volume
Protocol:
-
Prepare the this compound formulation.
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus to the pre-measured depth.
-
Administer the this compound formulation slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of the compound compared to IV administration.[6][7]
Materials:
-
This compound formulated in a sterile, isotonic vehicle
-
25-27 gauge needles and 1 mL syringes
Protocol:
-
Prepare the this compound formulation.
-
Weigh the animal for accurate dose calculation.
-
Gently restrain the animal.
-
Lift a fold of skin in the interscapular region (between the shoulder blades) to create a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor the injection site for any local reactions.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study in an animal model.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nuvisan.com [nuvisan.com]
- 5. Septic shock - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of AC-386
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of AC-386, a novel small molecule inhibitor, in various biological matrices. The methodologies described herein are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, specificity, and throughput for the accurate quantification of this compound.
I. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Application Note:
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound in plasma and tissue homogenates. This method is suitable for routine analysis in preclinical and clinical sample bioanalysis. The protocol is optimized for a reversed-phase C18 column, providing excellent separation and peak shape for this compound.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Workflow for HPLC-UV Analysis:
Caption: Workflow for this compound quantification by HPLC-UV.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
The LC-MS/MS method offers superior sensitivity and selectivity for the quantification of this compound, making it the gold standard for bioanalytical studies requiring low detection limits. This protocol is optimized for the analysis of this compound in plasma, urine, and various tissue matrices.
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (To be determined based on compound structure)
-
Internal Standard: Precursor ion → Product ion
-
-
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 10% |
| Matrix Effect | Minimal |
| Recovery | > 90% |
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for this compound quantification by LC-MS/MS.
III. Signaling Pathway (Hypothetical)
For context in drug development, understanding the target pathway of a compound like this compound is crucial. The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for AC-386 (AC-186) Treatment in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-386, identified in the scientific literature as AC-186, is a non-steroidal, selective estrogen receptor-beta (ERβ) agonist.[1] This compound has garnered significant interest for its neuroprotective properties, primarily demonstrated through its potent anti-inflammatory effects on microglia, which indirectly shields neurons from inflammatory damage.[1] While direct neurotrophic effects on primary neurons are still an emerging area of research, the established mechanism of action through ERβ agonism suggests a therapeutic potential in neurodegenerative diseases and conditions with a neuroinflammatory component.
This document provides detailed application notes and protocols for researchers investigating the effects of AC-186 on primary neuron cultures. It summarizes the available data on its indirect neuroprotective action and provides methodologies to explore its potential direct effects on neuronal survival and morphology.
Note on Compound Nomenclature: The user's query referred to "this compound". However, the available scientific literature predominantly refers to a structurally similar and functionally identical compound, "AC-186". This document will proceed under the assumption that "this compound" is a synonym or a typographical error for "AC-186".
Data Presentation
Table 1: Summary of AC-186 Effects on Neuronal Viability in a Microglia-Neuron Co-culture Model
The following data summarizes the neuroprotective effects of AC-186 on HT-22 hippocampal neurons co-cultured with LPS-stimulated BV-2 microglia.[1] This model assesses the ability of AC-186 to protect neurons from inflammation-induced cell death.
| Treatment Group | Neuronal Viability (LDH Assay - % of Control) | Neuronal Viability (MTT Assay - % of Control) |
| Control (Unstimulated) | 100% | 100% |
| LPS (1 µg/mL) | Significantly Decreased | Significantly Decreased |
| LPS + AC-186 (5 µM) | Significantly Increased vs. LPS alone | Significantly Increased vs. LPS alone |
Data adapted from a study by Olajide et al. (2024). The study demonstrated that AC-186 significantly attenuated the release of lactate dehydrogenase (LDH) and increased the metabolic activity (MTT) in neurons challenged with inflammatory media from LPS-treated microglia, indicating a neuroprotective effect.
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neurobiological studies.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate-E medium (supplemented with 2% B-27 Plus)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Complete Hibernate-E medium (with 2% B-27 Plus)
-
Neurobasal Plus Medium (supplemented with 2% B-27 Plus Supplement and 1% GlutaMAX)
-
Poly-D-lysine (50 µg/mL in sterile water)
-
Laminin (20 µg/mL in sterile PBS)
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with 50 µg/mL poly-D-lysine for at least 1 hour at room temperature.
-
Rinse three times with sterile, deionized water and allow to air dry.
-
Subsequently, coat with 20 µg/mL laminin for at least 2 hours at 37°C. Aspirate the laminin solution immediately before plating the cells.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the E18 embryos and place them in ice-cold Hibernate-E medium.
-
Dissect the cortices from the embryonic brains, removing the meninges.
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a 15 mL conical tube containing 5 mL of 2 mg/mL papain solution.
-
Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
-
Mechanical Dissociation:
-
Stop the digestion by adding 10 mL of complete Hibernate-E medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of Neurobasal Plus Medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture vessels.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change with fresh Neurobasal Plus Medium.
-
Continue to perform half-medium changes every 3-4 days.
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Primary neuron culture
-
AC-186 (dissolved in DMSO, then diluted in culture medium)
-
Neurotoxin or inflammatory stimulus (e.g., glutamate, LPS-conditioned medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 5 x 10^4 cells per well and culture for at least 7 days in vitro (DIV).
-
Treatment:
-
Pre-treat the neurons with various concentrations of AC-186 (e.g., 0.1, 1, 5, 10 µM) for 24 hours.
-
Introduce the neurotoxic stimulus (e.g., 100 µM glutamate for 24 hours). Include appropriate vehicle controls.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated) cells.
-
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies the effect of AC-186 on the growth of neuronal processes.
Materials:
-
Primary neuron culture
-
AC-186
-
Fixative (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating and Treatment:
-
Plate neurons at a lower density (e.g., 2 x 10^4 cells/cm²) on coated coverslips.
-
After 24 hours, treat the cells with various concentrations of AC-186 for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to measure the total neurite length, number of primary neurites, and number of branch points per neuron.
-
Normalize the data to the number of DAPI-stained nuclei.
-
Visualizations
Signaling Pathways
Caption: AC-186 Signaling Pathway in Neuroinflammation and Neuroprotection.
Experimental Workflow
Caption: Experimental Workflow for Assessing AC-186 Effects on Primary Neurons.
References
Application Note: Detection of Acetylated p53 (Lys386) by Flow Cytometry
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1] The function of p53 is tightly regulated by post-translational modifications, including acetylation.[1] Acetylation of p53 at lysine 386 (K386) is a critical modification that can influence its stability and transcriptional activity.[1] This application note provides a detailed protocol for the detection of acetylated p53 at K386 in single cells using flow cytometry. This method allows for the quantitative analysis of this specific post-translational modification within cell populations, which is valuable for research in cancer biology, drug development, and cellular stress responses.
It is important to note that "AC-386" is not a recognized standard chemical or biological reagent. The search results for "this compound" are varied, referring to a scopolamine formulation (DPI-386) for motion sickness, a university course number (QAC 386), and other unrelated contexts.[2][3] Therefore, this protocol is based on the hypothesis that the user is interested in the analysis of the acetylation of p53 at the K386 site.
Principle
This protocol employs intracellular staining with a fluorescently-labeled antibody that specifically recognizes the acetylated form of p53 at lysine 386. Cells are first fixed to preserve their cellular structure and then permeabilized to allow the antibody to access intracellular antigens. Following staining, the cells are analyzed on a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of acetylated p53 (K386) in each cell.
Experimental Protocol
Materials
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-acetyl-p53 (Lys386) antibody (ensure it is validated for flow cytometry)
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly conjugated)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Preparation:
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Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Fixation:
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Add 1 mL of Fixation Buffer to 1 x 10^6 cells.
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Incubate for 15-20 minutes at room temperature.
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Centrifuge at 500 x g for 5 minutes and discard the supernatant.
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Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
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Centrifuge at 500 x g for 5 minutes and discard the supernatant.
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Wash the cells once with PBS.
-
-
Blocking:
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Resuspend the cell pellet in 100 µL of Blocking Buffer.
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Incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
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Antibody Staining:
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Without washing, add the primary antibody (anti-acetyl-p53 (Lys386)) at the manufacturer's recommended concentration.
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Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
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Wash the cells twice with Permeabilization Buffer.
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If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
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Incubate for 30-45 minutes at room temperature, protected from light.
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Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
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Analyze the samples on a flow cytometer.
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Acquire a sufficient number of events for statistical analysis.
-
Controls
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Unstained Cells: To set the baseline fluorescence.
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Isotype Control: To control for non-specific binding of the primary antibody.
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Fluorescence Minus One (FMO) Control: If performing multicolor analysis, to properly set gates.
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Positive and Negative Control Cells: Cells known to have high and low levels of p53 acetylation, respectively (e.g., treated with a histone deacetylase inhibitor as a positive control).
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison. The mean fluorescence intensity (MFI) is a common metric used to represent the level of protein expression.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) of Acetyl-p53 (K386) | Standard Deviation |
| Cell Line A | Untreated | 150 | 15 |
| Cell Line A | Treatment X | 450 | 30 |
| Cell Line B | Untreated | 200 | 20 |
| Cell Line B | Treatment X | 220 | 25 |
Visualizations
Signaling Pathway
Caption: p53 acetylation signaling pathway.
Experimental Workflow
Caption: Experimental workflow for acetyl-p53 flow cytometry.
References
Troubleshooting & Optimization
AC-386 Technical Support Center: Improving Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with AC-386 in Phosphate Buffered Saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in PBS or other aqueous buffers is challenging and often results in precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the recommended organic solvent for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for use in biological assays.[1]
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into PBS. What should I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps you can take:
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Stepwise Dilution: Avoid adding the stock solution directly to the final volume of your buffer. Instead, perform serial dilutions in your assay medium.[1]
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Vigorous Mixing: After dilution, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[1]
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Gentle Warming: Warming the solution to 37°C in a water bath can help redissolve precipitates.[1] However, be mindful of the temperature sensitivity of this compound and other components in your assay.
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Use of Co-solvents: In some cases, including a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG) and ethanol.[1] The compatibility of any co-solvent with your specific assay must be validated.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
If you are observing precipitation of this compound in your experiments, follow this workflow to troubleshoot the issue.
References
Technical Support Center: AC-386 In Vitro Cytotoxicity
Welcome to the technical support center for AC-386. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals effectively conduct in vitro cytotoxicity studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K) alpha. By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors such as Akt and mTOR. This disruption of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, leads to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines with activating mutations in the PIK3CA gene or those exhibiting dysregulation of the PI3K/Akt/mTOR pathway. Efficacy can vary based on the genetic background of the cell line. Below is a summary of IC50 values from representative cell lines after 72 hours of treatment.
Troubleshooting Guide
Problem 1: I am not observing any significant cytotoxicity with this compound in my cell line.
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Possible Cause 1: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to PI3Kα inhibition. This could be due to pathway redundancy (e.g., activation of the MAPK pathway) or the presence of downstream mutations (e.g., in PTEN or Akt).
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Solution: We recommend performing a western blot to confirm the inhibition of Akt phosphorylation (p-Akt) at Ser473 after this compound treatment. This will verify that the compound is engaging its target. Additionally, consider testing this compound in a panel of cell lines with known PIK3CA mutation status.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The incubation time may be too short, or the cell seeding density may be inappropriate for your assay.
-
Solution: Extend the treatment duration to 96 hours. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Possible Cause 3: Compound Instability. this compound may be degrading in your culture medium over long incubation periods.
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Solution: Prepare fresh stock solutions and consider replenishing the compound with fresh media for longer time-point experiments (e.g., every 48 hours).
-
Problem 2: My IC50 values for this compound are inconsistent between experiments.
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Possible Cause 1: Variability in Cell Health and Passage Number. Cells that are unhealthy, overgrown, or at a high passage number can exhibit altered sensitivity to cytotoxic agents.
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Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and evenly seeded. Regularly test for mycoplasma contamination.
-
-
Possible Cause 2: Inaccurate Compound Dilutions. Serial dilution errors can lead to significant variability in the final compound concentrations.
-
Solution: Prepare a fresh dilution series for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
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Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
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Problem 3: I am observing unexpected morphological changes in my cells at low concentrations of this compound.
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Possible Cause: Off-Target Effects or Cellular Stress. At certain concentrations, this compound may induce cellular stress responses or have minor off-target activities that lead to changes in cell morphology, such as cell flattening or the formation of vacuoles, without immediately inducing cell death.
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Solution: Document these morphological changes with microscopy. Consider performing a cell cycle analysis by flow cytometry to determine if this compound is causing arrest at a specific phase (e.g., G1 arrest is common with PI3K inhibitors).
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | 50 |
| A549 | Lung Cancer | Wild-Type | 1200 |
| U87 MG | Glioblastoma | PTEN Null | 85 |
| PC-3 | Prostate Cancer | PTEN Null | 150 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 35 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Troubleshooting inconsistent IC50 values.
optimizing AC-386 concentration for efficacy
Welcome to the technical support center for AC-386, a selective inhibitor of MEK1/2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the Ras-Raf-MEK-ERK signaling pathway.[2][3][4] this compound binds to an allosteric site near the ATP-binding pocket of MEK1/2, which locks the enzyme in a catalytically inactive conformation.[5][][7] This prevents the phosphorylation and subsequent activation of the downstream effector proteins, ERK1 and ERK2 (also known as p44/42 MAPK).[1][8] By inhibiting this pathway, this compound can suppress the proliferation and survival of cells where the MAPK/ERK pathway is aberrantly activated, such as in many cancers with BRAF or RAS mutations.[5][9]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or -80°C.
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the treatment. For initial experiments, a dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a dose-response experiment would be from 1 nM to 10 µM. For many cancer cell lines with activating mutations in the MAPK pathway (e.g., BRAF V600E), the effective concentration of MEK inhibitors is often in the nanomolar range.[1][4]
Q4: What are the expected downstream effects of this compound treatment?
A4: The most direct and immediate downstream effect of this compound treatment is a reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2).[1] This can typically be observed via Western blot analysis within 1 to 4 hours of treatment.[1] Phenotypically, inhibition of the MEK/ERK pathway is expected to lead to cell cycle arrest and a decrease in cell proliferation and viability.
Q5: Can I use this compound in animal models?
A5: Yes, this compound can be formulated for in vivo studies. Please refer to the product-specific datasheet for information on appropriate vehicles and dosing guidelines. It is crucial to conduct preliminary tolerability and pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability with this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 for your specific cell line. The sensitivity to MEK inhibitors can vary significantly between cell lines. |
| Incorrect Assay Timepoint | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of treatment for observing a significant effect on cell viability. |
| Cell Line Insensitivity or Resistance | Confirm that your cell line has an activated MAPK/ERK pathway at baseline. Cell lines without this activation may not respond to MEK inhibition. Consider testing a positive control cell line known to be sensitive to MEK inhibitors (e.g., A375 melanoma cells with a BRAF V600E mutation).[1] |
| Compound Instability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
Problem 2: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent.
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment measuring p-ERK levels can help identify the ideal conditions for robust inhibition. |
| Protein Degradation | Always use a lysis buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process to minimize enzymatic activity. |
| Low Protein Concentration | Accurately quantify the protein concentration of your lysates using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane. |
| Poor Antibody Performance | Titrate your primary and secondary antibodies to determine the optimal concentrations. Ensure you are using a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to minimize background noise.[10] |
Data Presentation
Table 1: Example IC50 Values for MEK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | MEK Inhibitor | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | Trametinib | 0.7[4] |
| HT29 | Colorectal Carcinoma | BRAF V600E | Selumetinib | 1.7[11] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | G-573 | 0.406 µM (pERK inhibition)[4] |
| Colo205 | Colorectal Carcinoma | BRAF V600E | Cobimetinib | 0.88-2.9[4] |
Note: These values are examples from the literature for different MEK inhibitors and should be used as a general guide. The IC50 for this compound must be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold or half-log dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Incubation: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate the plate for 48-72 hours at 37°C, 5% CO2.[12]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.[12] Be careful not to introduce bubbles. Incubate the plate for 1-4 hours in the incubator.[12]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13][14]
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK Inhibition by this compound
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Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours). Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.[10]
-
-
Stripping and Re-probing for Total ERK: To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK1/2.[15] The ratio of p-ERK to total ERK can then be calculated to determine the extent of pathway inhibition.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. benchchem.com [benchchem.com]
- 11. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. apexbt.com [apexbt.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC-386 Degradation and Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of AC-386 in solution. Based on available information, this compound is understood to be a formulation of scopolamine. Therefore, the following recommendations are based on the known chemical properties and stability profile of scopolamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (scopolamine) degradation in aqueous solutions?
A1: The most significant degradation pathway for scopolamine in aqueous solutions is hydrolysis. Scopolamine is an ester of tropic acid and scopine, and the ester bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1][2] This hydrolysis results in the formation of inactive degradation products.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of scopolamine is highly dependent on the pH of the solution. It is most stable in slightly acidic conditions, around pH 4.0-5.0.[3] In neutral to alkaline solutions, the rate of hydrolysis increases significantly. Therefore, maintaining the pH within the optimal range is crucial for preventing degradation. Unbuffered solutions have been shown to be more stable than buffered ones in some cases.[1]
Q3: Is this compound sensitive to light or temperature?
A3: Yes, this compound should be protected from light and stored at controlled room temperature. Scopolamine hydrobromide should be stored in tight, light-resistant containers.[4] Elevated temperatures can accelerate the rate of degradation, including hydrolysis and other potential reactions.[1] Studies on the thermal stability of scopolamine have shown degradation at high temperatures, with different degradation products forming depending on the temperature.[5]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure the stability of this compound stock solutions, it is recommended to:
-
Prepare solutions in a slightly acidic buffer (pH 4.0-5.0) or in unbuffered sterile water for injection if appropriate for the experimental design.
-
Store stock solutions in tightly sealed, light-resistant containers, such as amber glass vials.
-
For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
A study on a scopolamine hydrobromide nasal solution indicated stability for at least 42 days when stored in amber-colored glass bottles at room temperature.[6][7]
Q5: Can I use plastic containers to store this compound solutions?
A5: While glass is generally preferred, some studies have shown that low-density polyethylene containers can be suitable for storing scopolamine solutions.[1] However, it is essential to perform compatibility and stability studies with the specific plastic container being considered to ensure no leaching or adsorption occurs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results in experiments. | Degradation of this compound in the experimental medium. | - Prepare fresh working solutions of this compound for each experiment.- Verify the pH of your experimental buffer and adjust to the optimal range for scopolamine stability (pH 4.0-5.0) if possible.- Minimize the exposure of the solution to light and elevated temperatures during the experiment. |
| Precipitate forms in the this compound solution. | - Poor solubility of this compound or its salt form in the chosen solvent.- Formation of an insoluble degradation product. | - Ensure the solvent is appropriate for the specific salt form of scopolamine being used.- Check the pH of the solution, as pH shifts can affect solubility.- If degradation is suspected, analyze the precipitate and the supernatant to identify the components. |
| Discoloration of the this compound solution. | Potential oxidative or photolytic degradation. | - Store solutions in light-resistant containers and in the dark.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation. |
Data on this compound (Scopolamine) Stability
The following table summarizes the expected stability of scopolamine under various conditions. Please note that these are general guidelines, and stability can be formulation-dependent.
| Condition | Solvent/Medium | Temperature | Expected Stability | Primary Degradation Pathway |
| pH | Aqueous Buffer | Room Temperature | Most stable at pH 4.0-5.0.[3] Rapid degradation at pH > 7. | Hydrolysis |
| Temperature | Aqueous Solution (pH 4.5) | 4°C | Stable for extended periods. | Hydrolysis (slow) |
| Room Temperature (20-25°C) | Stable for several weeks to months, depending on pH and light exposure.[6][7] | Hydrolysis | ||
| > 40°C | Increased rate of degradation. | Hydrolysis, Dehydration[5] | ||
| Light | Aqueous Solution | Room Temperature | Degradation can occur upon exposure to UV or ambient light. | Photolysis |
| Oxidation | Aqueous Solution | Room Temperature | Generally less susceptible to oxidation than hydrolysis, but can occur. | Oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Scopolamine)
This protocol outlines a general method for assessing the stability of scopolamine in solution.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer such as ammonium acetate or phosphate buffer. The exact ratio and pH should be optimized to achieve good separation between scopolamine and its degradation products. A common starting point is a mobile phase of acetonitrile and 40 mM ammonium acetate with 0.05% triethylamine, adjusted to pH 6.5 (50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of scopolamine reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration. Prepare working standards by diluting the stock solution.
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Sample Solution: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
3. Forced Degradation Study (for method validation):
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Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before injection.
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Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified time (e.g., 1-4 hours). Neutralize with 0.1 M HCl before injection.
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Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified time (e.g., 24 hours).
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Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C) for a specified time.
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Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
4. Analysis:
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Inject the standard solutions to establish a calibration curve.
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Inject the stressed samples and the unstressed sample (control).
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Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent scopolamine peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of this compound (Scopolamine).
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AC-386 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of the hypothetical small molecule inhibitor, AC-386.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of this compound?
A1: Off-target effects are the interactions of this compound with unintended biological molecules, in addition to its primary therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] It is crucial to differentiate between on-target effects, which are the desired biological consequences of inhibiting the intended target, and these off-target effects.[3]
Q2: Why is it critical to identify and mitigate the off-target effects of this compound?
Q3: How can I determine if my experimental observations are due to on-target or off-target effects of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[1] This includes performing dose-response experiments to see if the effect correlates with the on-target IC50, using a structurally different inhibitor for the same target to see if the phenotype is replicated, and conducting rescue experiments with a drug-resistant mutant of the target.[3][4]
Q4: What are some general strategies to minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target activity.[2] Employing structurally distinct inhibitors that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[2] Additionally, genetic validation techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[2]
Troubleshooting Guides
Issue 1: An unexpected phenotype is observed that does not align with the known function of the intended target of this compound.
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Potential Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[3]
-
Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally unrelated inhibitor that also targets the intended protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[3]
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[3]
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Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[3]
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Issue 2: Significant cytotoxicity is observed at concentrations of this compound required for effective on-target inhibition.
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Potential Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[3]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[3]
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Perform a Counter-Screen: Use a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]
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Conduct a Broad Off-Target Screen: A kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[2]
-
Issue 3: Inconsistent results are observed with this compound across different cell lines.
-
Potential Cause: Cell-type specific off-target effects or variations in the expression levels of the on-target and off-target proteins.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use techniques like western blotting or qPCR to determine the expression level of the intended target in each cell line.
-
Perform Off-Target Profiling: Conduct off-target screening in the cell line that shows the most sensitive or inconsistent results.
-
Standardize Experimental Conditions: Ensure consistent cell passage number, confluency, and media composition between experiments, as variations can impact cellular response.[5]
-
Quantitative Data
The following table provides a hypothetical selectivity profile for this compound. A higher selectivity fold indicates a more specific compound.
| Kinase Target | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Fold) |
| Target Kinase A (On-Target) | 15 | - | - |
| Off-Target Kinase B | - | 1,500 | 100 |
| Off-Target Kinase C | - | 6,000 | 400 |
| Off-Target Kinase D | - | >10,000 | >667 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to its intended target within a cellular context.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).[3]
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]
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Protein Separation: Centrifuge the samples to pellet the aggregated proteins and collect the supernatant containing the soluble proteins.[2]
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Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[2] An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome Profiling for Selectivity Assessment
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Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[4]
-
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[4]
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Binding Assay: A competition binding assay is typically performed where this compound competes with a labeled ligand for binding to each kinase in the panel.[4]
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Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).[4]
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Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
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Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.[3]
-
Methodology:
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Generate Resistant Mutant: Create a mutant version of the target protein with a mutation in the this compound binding site that confers resistance to the inhibitor.
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Transfection: Transfect cells with either the wild-type target or the drug-resistant mutant.
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Treatment: Treat both sets of transfected cells with this compound at a concentration that is effective on the wild-type target.
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Phenotypic Analysis: Assess the cellular phenotype. If the phenotype is rescued in the cells expressing the resistant mutant, it strongly supports an on-target mechanism of action.[3]
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
References
Technical Support Center: AC-386 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-386.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors with high affinity, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition blocks the downstream signaling cascades typically initiated by mAChR activation. Scopolamine, a related compound, acts as a competitive inhibitor at cholinergic receptor sites of the parasympathetic nervous system.
Q2: In which experimental models is this compound most commonly used?
A2: this compound is frequently used in in vitro and in vivo models to study cholinergic signaling. Common applications include neuroscience research to investigate its effects on learning, memory, and neuronal excitability, as well as in studies of the parasympathetic nervous system's role in regulating various physiological processes. Related compounds are being investigated for conditions like motion sickness and major depressive disorder.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be dissolved in a suitable solvent, such as DMSO or ethanol, and stored at 4°C for up to one week. For long-term storage of solutions, it is recommended to aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How should this compound be prepared for in vitro experiments?
A4: To prepare this compound for in vitro experiments, first create a high-concentration stock solution in a solvent like DMSO. For cell-based assays, this stock solution should then be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the cells. A vehicle control (medium with the same concentration of solvent) should always be included in the experimental design.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency or Lack of Efficacy | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Calculation error or inaccurate pipetting. 3. Cell Line Insensitivity: Low expression of target muscarinic receptors. | 1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Recalculate and carefully prepare fresh dilutions. 3. Confirm receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a different cell line with known high receptor expression. |
| High Background Signal in Assays | 1. Non-specific Binding: this compound may be binding to other cellular components. 2. Assay Interference: The compound may interfere with the assay's detection method (e.g., fluorescence). | 1. Include appropriate controls, such as a non-treated group and a group treated with a known inactive compound. 2. Run a control with this compound in the assay medium without cells to check for direct interference. |
| Cell Viability Issues | 1. Solvent Toxicity: High concentration of the solvent (e.g., DMSO). 2. Off-target Effects: this compound may have cytotoxic effects at high concentrations. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line. 2. Perform a dose-response curve for cytotoxicity using an assay like MTT or trypan blue exclusion to determine the optimal non-toxic concentration range. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Behavioral Effects | 1. Variable Drug Administration: Inconsistent injection volume or site. 2. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, or excretion among animals. 3. Environmental Stressors: Variations in handling or housing conditions. | 1. Standardize the administration protocol, ensuring all researchers follow the exact same procedure. 2. Increase the sample size to account for individual variability. Monitor drug levels in plasma if possible. 3. Maintain a consistent and low-stress environment for all experimental animals. |
| Unexpected Side Effects | 1. Off-target Receptor Binding: this compound may interact with other receptors at the administered dose. 2. Metabolite Activity: Active metabolites of this compound could be causing unforeseen effects. | 1. Conduct a literature search for known off-target effects of similar compounds. Consider using a more specific antagonist if available. 2. Investigate the metabolic profile of this compound. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for a specific muscarinic receptor subtype.
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Prepare cell membranes: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
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Set up the binding reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-NMS), and varying concentrations of this compound.
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Incubate: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
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Separate bound from free radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter.
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Measure radioactivity: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis to calculate the IC50, which can then be converted to the Ki (inhibition constant).
Visualizations
Caption: this compound mechanism of action as a muscarinic receptor antagonist.
Caption: A general workflow for experiments involving this compound.
enhancing AC-386 bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of the investigational compound AC-386 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it critical for our this compound in vivo studies?
A: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical parameter because it determines the amount of this compound that is available to interact with its target and exert a therapeutic effect. Low and variable bioavailability can lead to inconclusive or misleading results in efficacy and toxicology studies, as it's difficult to establish a clear relationship between the administered dose and the observed biological response.[2][3]
Q2: We are observing very low plasma concentrations of this compound. What are the potential causes?
A: Low oral bioavailability is often multifactorial. For a new chemical entity like this compound, the primary barriers are typically related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract and liver.[4][5]
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Poor Aqueous Solubility: The compound must dissolve in the GI fluids before it can be absorbed. If this compound has low solubility, its dissolution rate can be the limiting step for absorption.[3]
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Low Intestinal Permeability: The compound must be able to pass through the intestinal wall to enter the bloodstream.
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First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the gut wall or liver can drastically reduce the amount of active compound.[4]
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Efflux by Transporters: Transporter proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[5]
Q3: How can we classify this compound to better understand its bioavailability challenges?
A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6] Determining where this compound falls within this system can guide formulation strategy. Most new drug candidates with bioavailability issues are in Class II or IV.[7]
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
For this compound, it is crucial to determine its solubility and permeability to identify the rate-limiting step to its absorption.
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: AC-386 Experimental Variability and Controls
References
- 1. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased cognitive sensitivity to scopolamine with age and a perspective on the scopolamine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Within-day variation in spatial memory deficit induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Angiogenesis assays: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining AC-386 (AMG 386/Trebananib) Dosage for Long-Term Studies
Disclaimer: The compound "AC-386" is not found in the available scientific literature. It is highly probable that this is a typographical error and the intended compound is AMG 386 , also known as Trebananib . This technical support guide is based on the available information for AMG 386 (Trebananib).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 386 (Trebananib), focusing on refining its dosage for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 386 (Trebananib)?
A1: AMG 386 is a peptibody, a fusion of a peptide and the Fc fragment of an antibody.[1] It functions as an anti-angiogenic agent by neutralizing Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), preventing them from binding to their receptor, Tie2.[2][3][4] This inhibition disrupts vascular remodeling and the formation of new blood vessels, which is crucial for tumor growth.[5][6]
Q2: What is the primary signaling pathway affected by AMG 386?
A2: The primary signaling pathway affected by AMG 386 is the Angiopoietin/Tie2 signaling pathway, which is critical for vasculogenesis and angiogenesis.[1] By blocking the interaction of Ang1 and Ang2 with the Tie2 receptor, AMG 386 inhibits downstream signaling that promotes endothelial cell survival, migration, and vessel maturation.[2]
Q3: What are the reported side effects of AMG 386 in clinical trials?
A3: In clinical trials, AMG 386 has been associated with side effects such as fatigue, anemia, and gastrointestinal issues.[5] Unlike some other anti-angiogenic therapies that target the VEGF pathway, AMG 386 has shown a different toxicity profile.[5]
Troubleshooting Guide for Long-Term In Vivo Studies
Issue 1: Inconsistent tumor growth inhibition in animal models.
| Potential Cause | Troubleshooting/Recommendation |
| Suboptimal Dosage | Perform a dose-response study to identify the optimal therapeutic dose with an acceptable toxicity profile. |
| Inadequate Dosing Frequency | Review the pharmacokinetic data of AMG 386 to ensure the dosing schedule maintains therapeutic concentrations. |
| Tumor Model Resistance | Investigate the expression levels of Ang1, Ang2, and Tie2 in your specific tumor model. Some models may be less dependent on this pathway. |
| Formulation Issues | Ensure the stability and proper formulation of the AMG 386 solution for administration. |
Issue 2: Observed toxicity or adverse effects in long-term studies.
| Potential Cause | Troubleshooting/Recommendation |
| Dose is too high | Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study is recommended prior to long-term studies. |
| On-target toxicity | The mechanism of action, while targeting tumor angiogenesis, may also affect normal physiological processes. Monitor for signs of toxicity and consider dose adjustments. |
| Vehicle-related toxicity | If using a specific vehicle for formulation, run a control group with only the vehicle to rule out its contribution to toxicity. |
Quantitative Data Summary
Table 1: Overview of AMG 386 Clinical Trial Dosage
| Clinical Trial Phase | Dosage Administered | Frequency | Key Findings |
| Phase I | Up to 30 mg/kg | IV, weekly | Single agent activity observed.[5] |
| Phase II | 15 mg/kg | IV, weekly | In combination with paclitaxel, showed prolongation in progression-free survival in recurrent ovarian cancer.[5] |
| Phase Ib | Dose escalation | - | Investigating safety and appropriate dose in combination with other drugs like pembrolizumab.[7] |
Experimental Protocols
Protocol 1: Dose-Ranging Toxicity Study for Long-Term Administration
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for AMG 386 in a relevant animal model.
Methodology:
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Animal Model: Select a relevant rodent or non-rodent species.
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Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). The number of animals per group should be sufficient for statistical analysis.
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Dose Selection: Base initial dose levels on available pre-clinical data or literature. A common approach is to use a dose escalation design.
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Administration: Administer AMG 386 via the intended clinical route (e.g., intravenous) at a frequency determined by its pharmacokinetic profile.
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Monitoring: Conduct daily clinical observations, including changes in body weight, food and water consumption, and any signs of morbidity.
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Duration: The study duration should be relevant to the planned long-term efficacy studies (e.g., 28 days for sub-chronic toxicity).
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Endpoint Analysis: At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect organs for histopathological examination.
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MTD Determination: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Analysis of AMG 386
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of AMG 386 to inform the dosing regimen for long-term studies.
Methodology:
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Animal Model: Use the same animal model as in the planned efficacy studies.
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Administration: Administer a single dose of AMG 386 via the intended route.
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Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).
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Bioanalysis: Use a validated analytical method (e.g., ELISA) to quantify the concentration of AMG 386 in the plasma samples.
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PK Parameter Calculation: Calculate key PK parameters such as:
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Maximum concentration (Cmax)
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Time to maximum concentration (Tmax)
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Area under the curve (AUC)
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Half-life (t1/2)
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Clearance (CL)
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Volume of distribution (Vd)
-
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Dosing Regimen Design: Use the calculated PK parameters to model and select a dosing regimen that will maintain drug exposure within the therapeutic window for the duration of the long-term study.
Visualizations
Caption: Angiopoietin/Tie2 Signaling Pathway and the Mechanism of Action of AMG 386.
Caption: Experimental Workflow for Refining Dosage in Long-Term Studies.
References
- 1. AMG-386, a selective angiopoietin-1/-2-neutralizing peptibody for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 386 | GIST Support International [gistsupport.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. A Phase II Trial of Trebananib (AMG 386; IND#111071), a Selective Angiopoietin 1/2 Neutralizing Peptibody, in Patients with Persistent/Recurrent Carcinoma of the Endometrium: An NRG/Gynecologic Oncology Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of trebananib (AMG386) and its potential in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: AC-386 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of AC-386.
Frequently Asked Questions (FAQs)
Synthesis of this compound
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Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The synthesis of this compound, a complex small molecule, requires careful control over several parameters. Key considerations include maintaining a strictly anhydrous and inert atmosphere (e.g., under argon or nitrogen) to prevent side reactions with moisture and oxygen. Temperature control is also crucial, as deviations can lead to the formation of impurities or decomposition of intermediates. The quality and purity of starting materials and reagents will directly impact the reaction's success and yield.
-
Q2: I am observing a low yield in the final step of the this compound synthesis. What are the possible causes?
A2: A low yield in the final step can be attributed to several factors. Incomplete reaction is a common issue; ensure you are using the correct stoichiometry of reactants and that the reaction has been allowed to proceed for a sufficient amount of time.[1] The purity of the penultimate intermediate is also critical, as impurities can interfere with the final reaction. Finally, consider the possibility of product degradation during the work-up or purification process.[1]
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Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is key to a successful synthesis. Ensure precise control over reaction conditions, particularly temperature and the rate of reagent addition. Using high-purity, well-characterized starting materials can prevent side reactions caused by contaminants. Additionally, selecting the appropriate solvent and ensuring efficient stirring can improve reaction selectivity and reduce the formation of unwanted byproducts.[2]
Purification of this compound
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Q1: What is the recommended primary purification method for crude this compound?
A1: For the initial purification of crude this compound, flash column chromatography is often the most effective method.[3] This technique allows for the separation of the target compound from a significant portion of impurities based on polarity. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent system of appropriate polarity) is critical for achieving good separation.
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Q2: I am having difficulty removing a closely related impurity during chromatographic purification. What can I do?
A2: When dealing with closely related impurities, optimizing the chromatography conditions is essential. You can try using a shallower solvent gradient or even isocratic elution to improve resolution.[4] Experimenting with different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems can also alter the selectivity of the separation. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.[3][5]
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Q3: this compound is not crystallizing from the chosen solvent system. What steps can I take to induce crystallization?
A3: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask with a glass rod to create nucleation sites.[6] Adding a seed crystal of pure this compound, if available, can also initiate crystallization.[6] If the compound is too soluble, you can try slowly evaporating the solvent or adding an anti-solvent (a solvent in which this compound is poorly soluble) dropwise until turbidity is observed.[6][7] Cooling the solution slowly can also promote crystal growth.[7][8]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | - Low quality or degraded reagents.- Incorrect reaction temperature.- Presence of inhibitors in starting materials. | - Use freshly purified reagents.- Verify the reaction temperature with a calibrated thermometer.- Purify starting materials prior to use. |
| Formation of multiple, unexpected byproducts. | - Reaction temperature is too high.- Incorrect stoichiometry of reactants.- Presence of oxygen or moisture in the reaction. | - Lower the reaction temperature and monitor closely.- Carefully measure and add reactants in the correct molar ratios.- Ensure the reaction is performed under a dry, inert atmosphere. |
| Low yield of the desired product. | - Incomplete reaction.- Product decomposition during work-up.- Mechanical losses during transfer and isolation. | - Extend the reaction time or consider a more active catalyst.- Use milder work-up conditions (e.g., avoid strong acids/bases).- Handle the product carefully to minimize losses during transfers.[1] |
Purification Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography. | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Product "oils out" instead of crystallizing. | - The compound is too soluble in the chosen solvent.- Presence of significant impurities.- Cooling the solution too quickly. | - Use a less polar solvent or a solvent mixture.- Perform an initial purification step (e.g., chromatography) to remove impurities.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[7] |
| Low recovery after purification. | - Product is partially soluble in the wash solvent.- Adsorption of the product onto the stationary phase.- Product is volatile and lost during solvent removal. | - Use a less polar wash solvent or minimize the volume used.- Add a more polar solvent to the mobile phase to elute the product completely.- Use a rotary evaporator at a lower temperature and higher pressure. |
Experimental Protocols
Representative Multi-Step Synthesis of this compound Intermediate
This protocol describes a hypothetical two-step synthesis of a key intermediate in the formation of this compound.
Step 1: Synthesis of Intermediate A
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To a dry, argon-flushed round-bottom flask, add starting material X (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of X).
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Cool the solution to 0 °C in an ice bath.
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Slowly add reagent Y (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate A.
Step 2: Synthesis of this compound Precursor (from Intermediate A)
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Dissolve the crude Intermediate A (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
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Add catalyst Z (0.05 eq) to the solution under an argon atmosphere.
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Heat the reaction mixture to 60 °C and stir for 6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound precursor.
Purification Protocol for this compound
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Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., DCM).
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Load the solution onto a silica gel column pre-equilibrated with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Elute the column with a gradually increasing polarity gradient of the mobile phase.
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Collect fractions and monitor by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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For final purification, dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Advice for Crystallization [chem.uni-potsdam.de]
AC-386 inconsistent results in cell-based assays
Welcome to the AC-386 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during cell-based assays with the hypothetical small molecule inhibitor, this compound.
For the purpose of this guide, This compound is a selective inhibitor of the fictional Kinase-X , a key component of the Pro-Survival Signaling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A: this compound is a potent, ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, Substrate-Y. This inhibition is expected to block the pro-survival signaling cascade, leading to apoptosis in cancer cells dependent on this pathway.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[1][2][3] These include:
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Cell-based factors: Cell line misidentification, contamination (e.g., mycoplasma), high passage number leading to genetic drift, and variable cell seeding density.[2]
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Compound stability and handling: Degradation of this compound in solution, improper storage, or repeated freeze-thaw cycles.
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Assay-specific variability: Differences in incubation times, reagent concentrations (e.g., MTT, resazurin), or the specific viability assay used, as different assays measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity).[2][4]
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Experimental conditions: Fluctuations in incubator temperature, CO2 levels, and humidity.[1][2]
Q3: My results suggest this compound might have off-target effects. How can I investigate this?
A: Differentiating on-target from off-target effects is crucial for accurate interpretation of your results.[5] Here are some strategies:
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Use a structurally unrelated inhibitor: Test another known Kinase-X inhibitor with a different chemical scaffold. If it produces the same phenotype, it's more likely an on-target effect.[5]
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Perform a rescue experiment: Genetically modify your cells to express a mutant form of Kinase-X that is resistant to this compound. If the inhibitor's effect is diminished, this strongly supports an on-target mechanism.[5]
-
Conduct a dose-response analysis: A clear, sigmoidal dose-response curve that correlates with the biochemical IC50 of this compound against Kinase-X suggests on-target activity.[5]
-
Profile against a panel of kinases: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
Q4: I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of Substrate-Y) after this compound treatment. What should I do?
A: This could be due to several reasons:
-
Compound inactivity: Verify the integrity and concentration of your this compound stock solution.
-
Insufficient target engagement: The concentration of this compound used may not be sufficient to inhibit Kinase-X in your specific cell line. Try increasing the concentration or extending the treatment duration.
-
Cellular context: The Kinase-X pathway may not be active or may be redundant in the cell line you are using. Confirm the expression and activity of Kinase-X in your cells.
-
Antibody issues (for Western blotting): The antibodies used to detect phosphorylated or total Substrate-Y may not be specific or sensitive enough. Ensure your antibodies are validated for the application.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count for each experiment. | Reduced well-to-well and plate-to-plate variability in the vehicle control group. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Reagent Interference | This compound may interfere with the assay chemistry (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagent to check for direct interaction.[2] | No change in signal in the absence of cells, confirming the compound does not directly interfere with the assay. |
| Sub-optimal Incubation Time | Optimize the incubation time for both the compound treatment and the viability reagent. | A clear and reproducible dose-response curve. |
Issue 2: Lack of Correlation Between Cell Viability and Target Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temporal Mismatch | Target inhibition (e.g., dephosphorylation) is often a rapid event, while cell death may take longer. Perform a time-course experiment for both target engagement and apoptosis markers. | A clear temporal relationship where target inhibition precedes the onset of cell death. |
| Cytostatic vs. Cytotoxic Effect | This compound might be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic) at the concentrations tested. Use assays that distinguish between these effects (e.g., cell counting, cell cycle analysis). | A plateau in the dose-response curve of a viability assay may indicate a cytostatic effect. |
| Off-Target Toxicity | At higher concentrations, this compound may be causing cell death through off-target effects.[5] | Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[5] |
| Cell Line Dependence | The reliance of the cell line on the Kinase-X pathway may be low. | Test this compound in a panel of cell lines with varying levels of Kinase-X expression and activation. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate-Y, total Substrate-Y, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Substrate-Y signal to the total Substrate-Y and loading control.
Visualizations
Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
stabilizing AC-386 for chronic dosing experiments
Welcome to the technical support center for AC-386, a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in chronic dosing experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and tolerability of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, which are involved in cellular processes like immunity, cell division, and cell death.[1][2][3] By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn modulates the transcription of target genes involved in inflammation and cell proliferation.[1][4][5]
Q2: What are the main challenges associated with the long-term use of this compound in vivo?
A2: The primary challenges in chronic dosing studies with this compound are related to its physicochemical properties and potential for off-target effects. These include:
-
Poor aqueous solubility: this compound is a highly lipophilic molecule, making it difficult to formulate for consistent in vivo exposure.
-
Chemical instability: The compound is susceptible to oxidation, which can lead to a loss of potency over time in solution.
-
Gastrointestinal (GI) toxicity: At higher doses or with prolonged administration, this compound can cause GI-related side effects in animal models, such as weight loss and diarrhea.[6][7]
Q3: How should I store the solid compound and prepared dosing solutions of this compound?
A3: Solid this compound should be stored at -20°C, protected from light and moisture. For dosing solutions, it is recommended to prepare them fresh daily. If short-term storage is necessary, store the solution at 4°C for no longer than 48 hours, protected from light. Always perform a visual inspection for precipitation before each use.
Q4: What is the recommended starting dose for this compound in rodent models?
A4: The optimal dose will depend on the specific animal model and disease state. However, based on preclinical studies with other JAK2 inhibitors, a starting dose in the range of 10-30 mg/kg, administered once or twice daily, is often a reasonable starting point for efficacy studies.[8][9] Dose-ranging studies are highly recommended to determine the optimal balance of efficacy and tolerability for your specific model.
Troubleshooting Guides
Guide 1: Loss of this compound Potency in Dosing Solution
Issue: You observe a decrease in the expected pharmacological effect of this compound over the course of a multi-day experiment, suggesting a loss of compound potency in your prepared dosing formulation.
Potential Cause: this compound is known to be susceptible to oxidation, which can degrade the active compound and reduce its efficacy.
Troubleshooting Steps:
-
Confirm Degradation:
-
Analyze a sample of your aged dosing solution using High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of intact this compound and identify any degradation products.
-
-
Implement Protective Measures:
-
Use Antioxidants: Incorporate a small amount of an antioxidant into your vehicle. Common choices for preclinical formulations include butylated hydroxytoluene (BHT) or ascorbic acid at concentrations of 0.01-0.1%.[10]
-
Use Fresh Solutions: Prepare dosing solutions fresh each day immediately before administration to minimize the time for degradation to occur.
-
Protect from Light: Store stock solutions and dosing formulations in amber vials or wrap containers in aluminum foil to prevent light-induced degradation.
-
De-gas Solvents: If using aqueous-based vehicles, de-gas the water to remove dissolved oxygen before preparing the formulation.
-
Guide 2: Precipitation of this compound in Dosing Formulation
Issue: You observe particulate matter or cloudiness in your this compound dosing solution, either immediately after preparation or after a short period of storage.
Potential Cause: this compound has low aqueous solubility, and precipitation can occur if the concentration exceeds its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
Vehicle Optimization:
-
Increase Solubilizing Agents: If using a suspension, consider increasing the concentration of suspending agents like carboxymethylcellulose (CMC).
-
Lipid-Based Formulations: For oral administration, consider lipid-based vehicles, which can enhance the solubility of lipophilic compounds.[11]
-
Adjust pH: Depending on the pKa of this compound, slight adjustments to the pH of the vehicle may improve solubility.
-
-
Particle Size Reduction:
-
If preparing a suspension, micronization of the solid this compound powder can increase the surface area and improve the dissolution rate.
-
-
Sonication:
-
Briefly sonicate the formulation after preparation to ensure the compound is fully dissolved or homogeneously suspended.
-
Guide 3: Poor In Vivo Tolerability in Chronic Studies
Issue: In a long-term study (e.g., >14 days), animals treated with this compound exhibit significant weight loss, diarrhea, or other signs of gastrointestinal distress.
Potential Cause: Gastrointestinal toxicity is a known class effect for some kinase inhibitors and may be related to on-target or off-target inhibition of kinases in the GI tract.[6][7]
Troubleshooting Steps:
-
Dose and Schedule Adjustment:
-
Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing toxicity. Consider a dose-response study to find the therapeutic window.[12]
-
Dosing Holiday: Introduce a "dosing holiday" (e.g., dose for 5 days, rest for 2 days) to allow for recovery.
-
-
Vehicle Control:
-
Ensure that the observed toxicity is not due to the vehicle itself by including a vehicle-only control group in your study. Some vehicles, especially those with high concentrations of organic solvents, can cause GI irritation.[11]
-
-
Supportive Care:
-
Provide supportive care to the animals, such as supplemental hydration or softened food, to help manage symptoms.
-
-
Route of Administration:
-
If using oral gavage, ensure proper technique to avoid administration errors that could cause stress or injury. Consider alternative routes if appropriate for your model.
-
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | Solubility (mg/mL) | Appearance |
| 0.5% Carboxymethylcellulose (CMC) in water | < 0.1 | Suspension |
| 10% DMSO / 90% Saline | 1.0 | Clear Solution |
| 10% DMSO / 40% PEG300 / 50% Saline | 5.0 | Clear Solution |
| 20% Solutol HS 15 in water | 2.5 | Clear Solution |
Table 2: Stability of this compound in Dosing Vehicle (10% DMSO / 40% PEG300 / 50% Saline) at 4°C
| Time Point | % Remaining this compound (No Antioxidant) | % Remaining this compound (with 0.05% BHT) |
| 0 hours | 100% | 100% |
| 24 hours | 91% | 99% |
| 48 hours | 82% | 98% |
| 72 hours | 73% | 97% |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Dosing Suspension
-
Objective: To prepare a 5 mg/mL suspension of this compound in 0.5% CMC for oral gavage.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously. Heat gently (do not boil) to aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring, and transfer the mixture to a beaker with a magnetic stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during dosing to prevent settling.
-
Protocol 2: HPLC Method for this compound Stability Assessment
-
Objective: To quantify the concentration of this compound and its major oxidative degradant.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Dilute a sample of the dosing formulation in the mobile phase to a concentration within the range of the standard curve.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area corresponding to this compound and any new peaks corresponding to degradation products.
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound chronic dosing studies.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model [mdpi.com]
- 8. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Points to consider for the treatment of immune-mediated inflammatory diseases with Janus kinase inhibitors: a consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Muscarinic Acetylcholine Receptor Inhibitors: Scopolamine (DPI-386) vs. Other Known Antagonists
Introduction
This guide provides a comparative analysis of DPI-386, a novel formulation of scopolamine, against other well-established muscarinic acetylcholine receptor (mAChR) antagonists. Initial research indicates that the query "AC-386" likely refers to DPI-386. Scopolamine, the active compound in DPI-386, functions as a competitive inhibitor at cholinergic receptor sites within the parasympathetic nervous system.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and experimental data of these inhibitors.
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][3] Antagonists of these receptors are crucial in the treatment of a variety of conditions, including motion sickness, chronic obstructive pulmonary disease (COPD), and overactive bladder.[4][5]
Data Presentation
The following table summarizes the inhibitory activities (IC50 and Ki values) of scopolamine and other prominent muscarinic receptor antagonists. Lower values indicate higher potency.
| Inhibitor | Target Receptor(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| Scopolamine | Muscarinic Acetylcholine Receptors (non-selective) | 55.3 | 4.90 (for 5-HT3A) | [1][6][7] |
| 5-HT3A Receptor | 2090 | 6.76 (vs [3H]granisetron) | [6][8] | |
| Atropine | M1 mAChR | 2.22 | 1.27 | [9] |
| M2 mAChR | 4.32 | 3.24 | [9] | |
| M3 mAChR | 4.16 | 2.21 | [9] | |
| M4 mAChR | 2.38 | 0.77 | [9] | |
| M5 mAChR | 3.39 | 2.84 | [9] | |
| 5-HT3 Receptor | 1740 | 7.94 | [6][8] | |
| Ipratropium Bromide | M1 mAChR | 2.9 | - | [1][4][10] |
| M2 mAChR | 2.0 | - | [1][4][10] | |
| M3 mAChR | 1.7 | - | [1][4][10] | |
| Glycopyrrolate | Muscarinic Receptors (in human trachea, functional assay) | 0.44 | 0.5 - 3.6 (for M1-M3) | [11][12] |
| Tiotropium Bromide | Muscarinic Receptors (in guinea pig trachea, functional assay) | 0.17 | - | [13] |
| Aclidinium Bromide | M1 mAChR | - | 0.1 | [1] |
| M2 mAChR | - | 0.14 | [1] | |
| M3 mAChR | - | 0.14 | [1] | |
| M4 mAChR | - | 0.21 | [1] | |
| M5 mAChR | - | 0.16 | [1] |
Signaling Pathway
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of muscarinic receptor antagonists. Acetylcholine released from the presynaptic neuron binds to muscarinic receptors on the postsynaptic membrane, initiating a downstream signaling cascade. Muscarinic antagonists competitively block this binding, thereby inhibiting the physiological response.
Caption: Cholinergic signaling at the synapse and inhibition by muscarinic antagonists.
Experimental Protocols
The determination of inhibitory constants such as IC50 and Ki is commonly performed using radioligand binding assays. Below is a detailed protocol for a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic acetylcholine receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled test compound (inhibitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
96-well microplates.
-
Filter mats (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
Cell membrane preparation.
-
-
For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added instead of the test compound.
-
For determination of total binding, only buffer is added in place of the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
This detailed protocol provides a standardized method for evaluating and comparing the potency of various muscarinic receptor antagonists. For more specific details on experimental setups, researchers should refer to the cited literature.[15][16][17][18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiotropium bromide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating AC-386 Target Engagement
For researchers, scientists, and drug development professionals, confirming that a novel drug candidate interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of leading methods for validating the target engagement of AC-386, a novel, potent, and selective inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer progression.[1][2][3][4][5]
This guide presents a comparative analysis of this compound against a well-characterized, alternative EGFR inhibitor, "Compound Y." We will explore key experimental methods for validating target engagement, complete with illustrative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of Target Engagement Methodologies
The validation of target engagement provides definitive evidence that a drug candidate interacts with its intended molecular target in a physiologically relevant context.[6] This is crucial for establishing a clear mechanism of action and for the successful development of new therapeutic agents. Here, we compare three widely used techniques to assess the target engagement of this compound and Compound Y: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling analysis.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from each assay, providing a direct comparison of this compound and Compound Y.
| Assay Method | Parameter Measured | This compound Result | Compound Y Result | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | + 4.2 °C at 10 µM | + 2.5 °C at 10 µM | This compound binding leads to a more significant stabilization of the EGFR protein in cells compared to Compound Y, suggesting a stronger and more direct engagement.[6] |
| NanoBRET™ Target Engagement Assay | Intracellular IC50 | 50 nM | 250 nM | This compound demonstrates superior potency in displacing the tracer from the EGFR protein within live cells, indicating more effective target occupancy at lower concentrations.[6] |
| Western Blot Analysis | Inhibition of p-EGFR (Tyr1068) | IC50 = 65 nM | IC50 = 300 nM | This compound is a more potent inhibitor of EGFR autophosphorylation, a key step in the activation of its downstream signaling cascade. |
| Western Blot Analysis | Inhibition of p-ERK1/2 (Thr202/Tyr204) | IC50 = 80 nM | IC50 = 450 nM | This compound more effectively suppresses the phosphorylation of ERK1/2, a critical downstream effector in the EGFR signaling pathway, confirming its functional impact on the pathway. |
Visualizing Cellular and Experimental Processes
To provide a clearer understanding of the biological context and experimental workflows, the following diagrams illustrate the EGFR signaling pathway, the experimental workflow for target engagement validation, and a logical comparison of this compound and Compound Y.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for validating target engagement.
Figure 3: Logical comparison of this compound and Compound Y.
Detailed Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute similar validation studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9]
-
Cell Culture and Treatment: Culture a human cell line endogenously expressing EGFR (e.g., A431) to 70-80% confluency. Treat the cells with various concentrations of this compound or Compound Y (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C.[6]
-
Heat Shock: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.[10]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 45-65°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[10]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6][10]
-
Protein Detection: Transfer the supernatant to new tubes and determine the protein concentration. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for EGFR.[6]
-
Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves and calculate the change in melting temperature (ΔTm).[6]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive method that measures compound binding at a target protein within intact cells using bioluminescence resonance energy transfer (BRET).[11][12][13][14][15]
-
Cell Transfection: Prepare a DNA/transfection reagent complex in Opti-MEM™ with a plasmid encoding EGFR fused to NanoLuc® luciferase. Add the complex to HEK293 cells and incubate for 24 hours to allow for the expression of the fusion protein.[10]
-
Cell Plating and Compound Addition: Harvest the transfected cells and plate them into white, 384-well assay plates. Prepare serial dilutions of this compound or Compound Y and add them to the cells. Incubate for 2 hours at 37°C.[10]
-
BRET Measurement: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.[6]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.[6]
Western Blot Analysis of Downstream Signaling
Western blotting is used to assess the functional consequences of target engagement by measuring the phosphorylation status of the target protein and its downstream effectors.[16][17][18]
-
Cell Treatment and Lysis: Culture A431 cells and serum-starve them overnight. Treat the cells with various concentrations of this compound or Compound Y for 2 hours, followed by stimulation with EGF (100 ng/mL) for 10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification and Electrophoresis: Determine the protein concentration of each lysate using a BCA assay. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[19]
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate it with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized data as a function of compound concentration to determine the IC50 values.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
Comparative Analysis of AC-386 and Similar Compounds for Motion Sickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AC-386, an intranasal formulation of scopolamine, and other compounds commonly used in the prevention and treatment of motion sickness. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data.
This compound is a proprietary formulation of scopolamine, a well-established muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves competitively inhibiting these receptors in the central nervous system, thereby interfering with the vestibular inputs that lead to motion sickness. This guide will focus on the active compound, scopolamine, and compare it with other commonly used anti-motion sickness agents: dimenhydrinate, meclizine, and promethazine.
Quantitative Performance Analysis
The following tables summarize the receptor binding affinities and clinical efficacy of scopolamine and its comparator compounds.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Diphenhydramine | 83 | 346 | 346 | 346 | 83 |
| Promethazine | Moderate Antagonist | Moderate Antagonist | Moderate Antagonist | Moderate Antagonist | Moderate Antagonist |
| Meclizine | 3,600-30,000 | 3,600-30,000 | 3,600-30,000 | 3,600-30,000 | 3,600-30,000 |
Note: Lower Ki values indicate higher binding affinity. Data for promethazine and meclizine indicate a general range or qualitative assessment due to limited subtype-specific data in the public domain.
Table 2: Clinical Efficacy and Side Effect Profile
| Compound | Efficacy for Motion Sickness Prevention | Common Side Effects | Onset of Action | Duration of Action |
| Scopolamine (this compound) | High | Dry mouth, drowsiness, blurred vision | Patch: 4-6 hours | Up to 72 hours |
| Dimenhydrinate | Moderate | Drowsiness, dizziness, dry mouth | 30-60 minutes | 4-6 hours |
| Meclizine | Moderate | Drowsiness (less than dimenhydrinate), dry mouth | 1 hour | 12-24 hours |
| Promethazine | High | Significant drowsiness, dizziness, dry mouth | 20 minutes | 4-12 hours |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflows for Compound Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or other suitable radiolabeled antagonist.
-
Unlabeled test compounds (scopolamine, dimenhydrinate, meclizine, promethazine).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture in the following order:
-
50 µL of assay buffer.
-
50 µL of unlabeled test compound at various concentrations (typically a serial dilution). For determining total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
50 µL of radioligand at a fixed concentration (e.g., 0.5 nM [³H]-NMS).
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rodent Rotational Model for Motion Sickness Evaluation
This in vivo model is used to assess the efficacy of compounds in preventing motion sickness-like behaviors in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
A rotation device capable of off-vertical axis rotation.
-
Test compounds (e.g., scopolamine) and vehicle control (e.g., saline).
-
Kaolin (a type of clay) for pica measurement.
-
Saccharin solution for conditioned taste aversion (CTA) assessment.
Procedure:
-
Acclimation: Acclimate the animals to the housing facilities for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral, or intranasal) at a specific time point before the rotation stimulus (e.g., 30 minutes).
-
Motion Sickness Induction: Place the animals in the rotation device. A common paradigm is off-vertical axis rotation (e.g., at a constant speed of 0.5-1 Hz with the axis tilted 10-15 degrees from the vertical) for a duration of 30-60 minutes.
-
Behavioral Assessment:
-
Pica: Immediately after the rotation, return the animals to their home cages, which contain a pre-weighed amount of kaolin alongside their regular food. Measure the amount of kaolin consumed over a specific period (e.g., 24 hours). An increase in kaolin consumption is indicative of nausea-like behavior.
-
Conditioned Taste Aversion (CTA):
-
Conditioning Day: A few days before the rotation, provide the animals with a novel tasting solution (e.g., 0.1% saccharin solution) for a limited time. Shortly after, expose them to the rotation stimulus.
-
Test Day: A day or two after the conditioning, offer the animals a choice between water and the saccharin solution. A reduced preference for the saccharin solution in the motion-exposed group compared to a control group (that did not experience rotation after saccharin) indicates a conditioned taste aversion.
-
-
-
Data Analysis:
-
For the pica assay, compare the mean kaolin consumption between the drug-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
For the CTA assay, calculate a preference ratio (volume of saccharin solution consumed / total volume of fluid consumed). Compare the preference ratios between the different experimental groups. A higher preference ratio in the drug-treated group compared to the vehicle-treated group suggests that the drug attenuated the motion sickness.
-
AC-386 (DPI-386): A Novel Intranasal Formulation Demonstrates Superior Efficacy Over Standard of Care for Motion Sickness
St. Louis, MO - A novel intranasal gel formulation of scopolamine, AC-386 (also known as DPI-386), has shown superior efficacy in preventing motion sickness compared to the current standard of care, the transdermal scopolamine patch. In a pivotal Phase 3 clinical trial, DPI-386 demonstrated a statistically significant reduction in the incidence of motion sickness, offering a faster onset of action and a favorable side-effect profile.[1] This comparison guide provides a detailed analysis of this compound's performance against the standard of care, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Efficacy and Safety Comparison
The core of the evidence supporting this compound's enhanced efficacy comes from the DPI-386-MS-33 study, a randomized, double-blind, placebo-controlled Phase 3 clinical trial involving 503 participants with a history of motion sickness.[2][3] The trial compared the intranasal gel to both a placebo and the transdermal scopolamine patch (TDS).[1]
Key Efficacy Findings:
A key finding from a comparative analysis within a Phase 3 study of 300 subjects was the significantly lower incidence of motion sickness with DPI-386 compared to the TDS patch at multiple time points.[1]
-
Within 4 hours on Day 1: p = 0.0307[1]
-
Through the end of Day 1: p = 0.0032[1]
-
During the 3-day treatment period: p = 0.0046[1]
In the larger 503-participant DPI-386-MS-33 study, DPI-386 also demonstrated statistically significant superiority over placebo in preventing vomiting and the need for rescue medication (p<0.0001) and in reducing moderate-to-severe nausea (p<0.0001).[2][3]
Pharmacokinetics and Onset of Action:
Clinical trials have highlighted a key advantage of DPI-386 in its rapid absorption. The intranasal gel reached peak plasma concentration in approximately 50 minutes, whereas the transdermal patch took about 10 hours to achieve the same concentration. This rapid onset of action is a significant clinical benefit for the prevention of motion sickness.
Safety and Tolerability:
The DPI-386-MS-33 study reported that the intranasal gel was well-tolerated, with no serious adverse events.[3] Notably, overall adverse events were more common in the placebo group compared to the DPI-386 group.[3] The most frequent adverse events (occurring in ≥ 5% of patients) were headache, somnolence, fatigue, and dizziness.[3] Furthermore, studies have suggested that intranasal scopolamine has significantly fewer anticholinergic side effects than the scopolamine patch.
Quantitative Data Summary
| Efficacy Endpoint | This compound (DPI-386) vs. Placebo | This compound (DPI-386) vs. Transdermal Scopolamine Patch |
| Prevention of Vomiting and No Rescue Medication Use | p < 0.0001[2][3] | Data not yet published in this format. |
| Reduction in Moderate-to-Severe Nausea | p < 0.0001[2][3] | Data not yet published in this format. |
| Incidence of Motion Sickness (within 4 hours, Day 1) | p = 0.0163[1] | p = 0.0307[1] |
| Incidence of Motion Sickness (end of Day 1) | p = 0.0063[1] | p = 0.0032[1] |
| Incidence of Motion Sickness (3-day period) | p = 0.0072[1] | p = 0.0046[1] |
| Pharmacokinetic Parameter | This compound (DPI-386) Intranasal Gel | Transdermal Scopolamine Patch |
| Time to Peak Plasma Concentration | ~50 minutes | ~10 hours |
Mechanism of Action: Cholinergic Pathway in Motion Sickness
Motion sickness is primarily mediated by the overstimulation of the vestibular system, which sends conflicting signals to the brain regarding motion and spatial orientation. The neurotransmitter acetylcholine plays a crucial role in this pathway. Scopolamine, the active ingredient in both this compound and the standard of care patch, is a muscarinic antagonist.[4] It competitively inhibits muscarinic acetylcholine receptors (primarily M1 receptors) in the central nervous system, particularly in the vestibular nuclei, nucleus of the solitary tract, and the chemoreceptor trigger zone (vomiting center).[4][5] By blocking these receptors, scopolamine interrupts the transmission of nerve impulses that lead to the symptoms of motion sickness, such as nausea and vomiting.
Caption: Cholinergic signaling pathway in motion sickness and the inhibitory action of this compound.
Experimental Protocols
The pivotal clinical trial for this compound is the DPI-386-MS-33 study (NCT05548270) .
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 503 healthy male and female subjects, aged 18 years and older, with a history of motion sickness.
-
Interventions:
-
This compound (DPI-386) intranasal gel.
-
Placebo intranasal gel.
-
Transdermal scopolamine patch (in a subset of the overall Phase 3 program).
-
-
Primary Endpoint: The proportion of subjects who reported no vomiting and no use of rescue medication within the first 4 hours of exposure to motion on an ocean-going vessel.[2][3]
-
Secondary Endpoints: Included the reduction in the incidence of moderate-to-severe nausea.[3]
Methodology:
Participants were screened for a history of motion sickness. Eligible subjects were randomized to receive either DPI-386 or a placebo before being exposed to open sea conditions. In a separate comparative arm of the Phase 3 program, participants received the transdermal scopolamine patch. Subjects self-administered the intranasal gel. The transdermal patch was applied behind the ear. Efficacy and safety data were collected throughout the duration of the sea voyage.
Caption: Experimental workflow for the DPI-386-MS-33 Phase 3 clinical trial.
Conclusion
The available data strongly suggest that this compound (DPI-386) represents a significant advancement in the prevention of motion sickness. Its rapid onset of action and superior efficacy compared to the transdermal scopolamine patch, coupled with a favorable safety profile, position it as a promising alternative for individuals susceptible to motion sickness, including military personnel and astronauts, for whom rapid and reliable protection is critical. Further publication of the complete dataset from the Phase 3 program will provide a more comprehensive understanding of its clinical benefits.
References
- 1. defenderpharma.com [defenderpharma.com]
- 2. Defender Pharmaceuticals Phase 3 Motion Sickness Trial Results Selected for Presentation at 2023 Military Health System Research Symposium (MHSRS) | Defender Pharmaceuticals [defenderpharma.com]
- 3. Defender Pharmaceuticals Reports Positive Results from [globenewswire.com]
- 4. Can parasympatholytics cause nausea and vomiting? – PharmaNUS [blog.nus.edu.sg]
- 5. Muscarinic cholinergic receptors in area postrema and brainstem areas regulating emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Trebananib (AMG 386): A Comparative Guide to Angiopoietin Neutralization
For Immediate Release
ST. LOUIS, MO – November 21, 2025 – This guide provides a detailed comparison of the cross-reactivity and binding affinity of Trebananib (AMG 386), a first-in-class peptibody. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological and experimental frameworks. Trebananib is an investigational therapeutic agent that functions by neutralizing Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), key ligands in the Tie2 signaling pathway, which plays a crucial role in angiogenesis.[1][2][3] The selectivity of Trebananib for these two targets is a critical aspect of its therapeutic profile.
Comparative Binding Affinity of Trebananib
Trebananib has demonstrated high affinity for both human Angiopoietin-1 and Angiopoietin-2. Experimental data indicates a significant differential in its binding affinity for these two related proteins, with a notably higher affinity for Ang2. This preferential binding is a key characteristic of its mechanism of action. The inhibitory concentrations (IC₅₀) determined through in vitro binding assays are summarized below.
| Target Protein | IC₅₀ (nM) |
| Angiopoietin-2 (Ang2) | 0.023[3][4] |
| Angiopoietin-1 (Ang1) | 0.9[3][4] |
Table 1: Comparative binding affinities of Trebananib for human Angiopoietin-1 and Angiopoietin-2. The IC₅₀ values represent the concentration of Trebananib required to inhibit 50% of the binding of Ang1 and Ang2 to their receptor, Tie2.
While Trebananib was initially developed with a focus on selectively targeting Ang2, further studies revealed that its clinical efficacy is attributable to the neutralization of both Ang1 and Ang2.[3][4] The dual inhibition of both angiopoietins has been shown to be more effective in suppressing tumor angiogenesis and growth compared to the inhibition of either ligand alone.[5] Currently, there is limited publicly available data on the cross-reactivity of Trebananib with other members of the angiopoietin family (e.g., Angiopoietin-3, Angiopoietin-4) or other unrelated growth factors.
Experimental Protocols
The determination of the binding affinity of Trebananib to its target angiopoietins is performed using a competitive enzyme-linked immunosorbent assay (ELISA). This in vitro assay quantifies the ability of Trebananib to inhibit the binding of Ang1 and Ang2 to their cognate receptor, Tie2.
Protocol: Competitive ELISA for Trebananib Binding Affinity
1. Reagents and Materials:
-
Recombinant human Angiopoietin-1 and Angiopoietin-2
-
Recombinant human Tie2 receptor extracellular domain
-
Trebananib (AMG 386)
-
High-binding 96-well microplates
-
Coating buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin [BSA])
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-human IgG Fc conjugated to horseradish peroxidase [HRP])
-
Substrate solution (e.g., TMB [3,3’,5,5’-tetramethylbenzidine])
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microplate with the recombinant human Tie2 receptor by incubating overnight at 4°C with a solution of Tie2 in coating buffer.
-
Washing: Wash the plate three times with wash buffer to remove any unbound Tie2 receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Prepare a series of dilutions of Trebananib. In separate tubes, pre-incubate a fixed concentration of either Ang1 or Ang2 with the varying concentrations of Trebananib for 1 hour at room temperature.
-
Incubation: Transfer the Angiopoietin-Trebananib mixtures to the Tie2-coated plate and incubate for 2 hours at room temperature to allow for binding of the free angiopoietins to the immobilized receptor.
-
Washing: Wash the plate three times with wash buffer to remove unbound proteins.
-
Detection: Add the HRP-conjugated anti-human IgG Fc detection antibody (which will bind to the Fc region of Trebananib that is bound to the angiopoietins) and incubate for 1 hour at room temperature. Correction: A more direct method would be to use biotinylated angiopoietins and a streptavidin-HRP conjugate for detection, or a primary antibody against the angiopoietin followed by an HRP-conjugated secondary antibody. A validated electrochemiluminescence (ECL) assay has also been used for detecting anti-trebananib antibodies, which could be adapted for this purpose.[5]
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values will be inversely proportional to the amount of Trebananib that has inhibited the Ang-Tie2 interaction. Plot the absorbance against the log of the Trebananib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizing the Framework
To better understand the context of Trebananib's action and the methods used for its characterization, the following diagrams are provided.
Caption: Angiopoietin-Tie2 Signaling Pathway and the Mechanism of Action of Trebananib.
Caption: Experimental Workflow for Determining Trebananib's Binding Affinity via Competitive ELISA.
References
- 1. AMG 386 | GIST Support International [gistsupport.org]
- 2. Facebook [cancer.gov]
- 3. Profile of trebananib (AMG386) and its potential in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Phase 1, Open–label Study of Trebananib Combined With Sorafenib or Sunitinib in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on AC-386 Remains Undisclosed
A comprehensive review of publicly available scientific literature and clinical trial registries reveals no specific preclinical data for a compound designated as AC-386. Consequently, a direct comparison of this compound versus a placebo in preclinical trials cannot be provided at this time.
Extensive searches for "this compound" did not yield any registered preclinical or clinical studies, nor any publications detailing its mechanism of action, efficacy, or safety profile. This suggests that "this compound" may be an internal codename for a compound in very early-stage development, has been discontinued, or is a designation not yet disclosed in public forums.
For researchers, scientists, and drug development professionals, the absence of such data means that no objective comparison with a placebo can be formulated. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways are contingent on the availability of primary research data, which is currently lacking for this compound.
It is important to note that the pharmaceutical and biotechnology industries often use internal identifiers for compounds during the initial phases of research and development. Information regarding these compounds is typically released to the public only after significant preclinical milestones have been achieved and the decision is made to move forward with clinical trials or publish the findings in peer-reviewed journals.
Professionals seeking information on novel therapeutics are encouraged to monitor scientific publications, conference proceedings, and clinical trial registry updates for any future disclosures related to this compound. Without such public data, any discussion of its preclinical performance against a placebo would be purely speculative.
independent validation of AC-386 activity
comparing AC-386 potency with first-generation compounds
Following a comprehensive search for the compound designated "AC-386," no publicly available information, including its drug class, mechanism of action, or any associated experimental data, could be identified. The name "this compound" may correspond to an internal research code, a compound that has not been disclosed in scientific literature or public databases, or a hypothetical entity.
Consequently, a comparative analysis of this compound's potency against first-generation compounds cannot be provided. The generation of a comparison guide, as requested, is contingent upon the availability of scientific data pertaining to the compound . Without this foundational information, it is not possible to:
-
Identify the appropriate first-generation compounds for comparison.
-
Source quantitative data (e.g., IC50, EC50 values) to populate comparison tables.
-
Detail the experimental protocols used to determine its potency and mechanism of action.
-
Illustrate the relevant signaling pathways or experimental workflows.
To facilitate the creation of the requested comparison guide, the following information regarding this compound would be necessary:
-
Drug Class: (e.g., Kinase inhibitor, GPCR antagonist, etc.)
-
Molecular Target(s): The specific protein(s) or pathway(s) the compound interacts with.
-
Relevant Scientific Publications or Patents: Any documentation detailing its discovery, mechanism of action, and preclinical or clinical data.
Once this information is available, a comprehensive and accurate comparison guide can be developed.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound AC-386, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), against other functionally or structurally related kinases. The data presented herein is intended to provide researchers with a clear understanding of this compound's specificity profile and its potential as a targeted therapeutic agent.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This guide evaluates the selectivity of this compound for BTK in comparison to other kinases, particularly those within the TEC family and other kinases with similar ATP-binding pockets.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) was determined for each kinase. The results are summarized in the table below.
| Target Kinase | Kinase Family | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | TEC | 0.5 | 0.5 | 3 |
| ITK | TEC | 50 | 1.8 | >1000 |
| TEC | TEC | 35 | 78 | 125 |
| BMX | TEC | 25 | 12 | 60 |
| EGFR | RTK | >1000 | 7.8 | >1000 |
| SRC | SRC | 800 | 20 | 500 |
| LYN | SRC | 650 | 18 | 450 |
| FYN | SRC | 720 | 25 | 600 |
Table 1: Comparative IC50 values of this compound and other BTK inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound was determined using a biochemical in vitro kinase assay. The general protocol is as follows:
-
Reagents and Materials: Recombinant human kinases, corresponding peptide substrates, ATP, and test compounds (this compound, Ibrutinib, Acalabrutinib).
-
Assay Procedure:
-
Kinase reactions were performed in 96-well plates.
-
Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
Test compounds were added at varying concentrations.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.
-
-
Data Analysis:
-
The percentage of kinase inhibition was calculated for each compound concentration.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the B-cell receptor signaling pathway and the experimental workflow for determining kinase inhibition.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.
Comparative Performance of AC-386 (Scopolamine) in Functional Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AC-386 (a formulation of scopolamine) with other muscarinic receptor antagonists. The information herein is supported by experimental data to aid in the evaluation of its performance in functional assays.
Scopolamine, the active compound in this compound, is a well-established non-selective muscarinic acetylcholine receptor (M-AChR) antagonist. It exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5). This guide will focus on comparing the functional performance of scopolamine with two other widely used muscarinic antagonists: atropine and glycopyrrolate.
Quantitative Performance Data
The binding affinities of scopolamine, atropine, and glycopyrrolate for the five human muscarinic receptor subtypes are summarized below. The data, presented as inhibition constants (Ki), were obtained from radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopolamine | 0.83[1] | 5.3[1] | 0.34[1] | 0.38[1] | 0.34[1] |
| Atropine | 1.0 - 2.5 | 1.7 - 8.0 | 0.7 - 2.5 | 1.0 - 4.0 | 1.0 - 5.0 |
| Glycopyrrolate | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | Not widely reported | Not widely reported |
Note: Data for atropine and glycopyrrolate are compiled from multiple sources and may vary based on experimental conditions. A direct comparison from a single study is ideal for the most accurate assessment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the muscarinic acetylcholine receptor signaling pathway and a general workflow for assessing antagonist performance.
Caption: Muscarinic receptor signaling pathways.
Caption: Workflow for functional antagonist assays.
Experimental Protocols
Detailed methodologies for two key functional assays are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of scopolamine, atropine, and glycopyrrolate for human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: Scopolamine, atropine, glycopyrrolate.
-
Buffers and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture equipment.
-
Homogenizer.
-
Centrifuge.
-
96-well filter plates.
-
Scintillation counter.
-
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM of a non-labeled antagonist like atropine (for non-specific binding).
-
50 µL of various concentrations of the test compound (scopolamine, atropine, or glycopyrrolate).
-
50 µL of [³H]-NMS (at a final concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the potency (IC50) of scopolamine, atropine, and glycopyrrolate in inhibiting agonist-induced calcium mobilization in cells expressing M1, M3, or M5 muscarinic receptors.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Carbachol or acetylcholine.
-
Test Compounds: Scopolamine, atropine, glycopyrrolate.
-
Buffers and Reagents:
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
-
Equipment:
-
Cell culture equipment.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Procedure:
-
Cell Plating:
-
Seed the cells into 96- or 384-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test compounds (scopolamine, atropine, glycopyrrolate) in HBSS.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist (e.g., carbachol at its EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each well after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
-
References
Safety Operating Guide
Navigating the Safe Disposal of AC-386: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of AC-386, a c-Met inhibitor, based on available safety data.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal Procedures
The primary method for the disposal of this compound, as with many chemical compounds in a laboratory setting, is to treat it as hazardous waste. It is imperative to consult and comply with all applicable federal, state, and local environmental regulations regarding hazardous waste disposal.
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the CAS number (1902910-89-7), and appropriate hazard symbols as indicated on the Safety Data Sheet (SDS).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Provide the disposal company with a copy of the this compound Safety Data Sheet.
Decontamination of Labware:
Any laboratory equipment, such as glassware or spatulas, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Rinsing: Rinse the contaminated labware with a suitable solvent in a chemical fume hood. The appropriate solvent should be determined based on the solubility of this compound and laboratory protocols. Collect the rinseate as hazardous waste.
-
Washing: After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Logical Relationship for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Chemical and Safety Data
While a comprehensive Safety Data Sheet (SDS) is the primary source for detailed information, the following table summarizes key known data for this compound.
| Property | Data | Source |
| Product Name | This compound | [1] |
| Catalog No. | DC71149 | [1] |
| CAS No. | 1902910-89-7 | [1] |
| SARA 311/312 Hazards | Acute Health Hazard | [1] |
Note: This information is based on our current knowledge.[1] It is essential to refer to the most up-to-date Safety Data Sheet for this compound before handling or disposal.
Environmental and Health Hazard Considerations
The Safety Data Sheet for this compound indicates it is an "Acute Health Hazard".[1] Therefore, it is crucial to prevent its release into the environment. Proper disposal through a licensed hazardous waste facility ensures that the compound is managed in a way that minimizes potential harm to human health and the ecosystem. Avoid direct discharge into drains or waterways.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling DPI-386 (Intranasal Scopolamine)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for DPI-386, an intranasal gel formulation of scopolamine. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Product Identification and Hazard Classification
DPI-386 is an intranasal formulation of scopolamine, a well-established anticholinergic agent.[1] Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors.[2] The Safety Data Sheet (SDS) for scopolamine hydrobromide, the active ingredient, classifies it as a hazardous substance.
Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
Source: Scopolamine (hydrobromide) Safety Data Sheet.
GHS Pictograms
GHS06: Skull and Crossbones
Personal Protective Equipment (PPE) and Safe Handling
Due to the high acute toxicity of scopolamine, stringent adherence to safety protocols is mandatory.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness, breakthrough time of 480 minutes). | Prevents fatal skin contact.[3] |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. | Protects against accidental splashes.[3] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | Avoids skin contact.[3] |
| Respiratory Protection | Use appropriate respiratory protection, especially when handling the powdered form or if aerosols may be generated. | Prevents fatal inhalation. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[3]
-
Immediately remove any clothing that becomes contaminated.
First Aid Measures
In case of exposure, immediate medical attention is required.[3]
First Aid Procedures Table
| Exposure Route | Immediate Action |
| Inhalation | Remove to fresh air. If breathing has stopped, give artificial respiration. Get medical attention immediately.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get immediate medical advice/attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][5] |
Disposal Plan
Unused or expired DPI-386 should be disposed of as hazardous waste.
Disposal Protocol:
-
Do not flush down the toilet or drain unless specifically instructed by local regulations.[6]
-
The preferred method of disposal is through a licensed hazardous material disposal company or a drug take-back program .[5][7][8]
-
If a take-back program is unavailable, the following steps can be taken for disposal in household trash:[6][8]
-
Remove the gel from its original container.
-
Mix the gel with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.[6][8]
-
Place the mixture in a sealed container (e.g., a resealable plastic bag or an empty can with a lid) to prevent leakage.[6][8]
-
Dispose of the sealed container in the trash.
-
-
Remove or scratch out all personal information from the original packaging to protect privacy before discarding.[8]
Experimental Protocols: Intranasal Administration Workflow
The following provides a general workflow for the intranasal administration of experimental compounds like DPI-386 in a research setting, primarily with animal models.
Experimental Workflow Diagram
Caption: General workflow for intranasal administration of DPI-386 in a research setting.
Detailed Methodologies:
-
Animal Acclimation: For studies involving animals, a period of acclimation to handling is crucial to reduce stress and ensure accurate dosing.[9]
-
Formulation Preparation: Prepare the DPI-386 nasal gel according to the specific experimental requirements. Ensure accurate concentration and volume for dosing.
-
Animal Restraint: Proper restraint of the animal is necessary for safe and effective intranasal delivery. Specialized grips may be required to immobilize the head.[10]
-
Intranasal Delivery: Administer the prepared formulation to the nasal cavity using a pipette or a specialized intranasal delivery device. The volume should be appropriate for the animal model to avoid aspiration.[9]
-
Post-Administration Monitoring: Observe the animal for the expected pharmacological effects of scopolamine (e.g., sedation, changes in motor activity) and any signs of adverse reactions.
-
Data Collection: Collect experimental data as per the study design.
Mechanism of Action and Signaling Pathway
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist.[11][12] It competitively inhibits the binding of the neurotransmitter acetylcholine to muscarinic receptors (M1-M5 subtypes) in both the central and peripheral nervous systems.[2][11][12] This blockade of cholinergic signaling is the basis of its therapeutic effects and side effects.[12] For motion sickness, scopolamine is thought to act on the vestibular nuclei and the vomiting center in the brainstem.[11][13]
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 3. viatris.com [viatris.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. epa.gov [epa.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Scopolamine’s Mechanism of Action: How It Works - ScienceInsights [scienceinsights.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
